tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
Description
The exact mass of the compound tert-Butyl (4-formylpyridin-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
304873-65-2 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)9-8(12)7(6-14)4-5-13-9/h4-6H,12H2,1-3H3 |
InChI Key |
DDEGVEVSCHBGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Synthetic Pathways for tert-Butyl 3-amino-4-formylpyridine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the proposed synthetic pathways for tert-butyl 3-amino-4-formylpyridine-2-carboxylate, a key intermediate in pharmaceutical research. Due to the absence of a direct, documented one-pot synthesis, this guide outlines a rational multi-step approach based on established organic chemistry principles and analogous reactions found in the literature. The proposed routes are designed to be robust and adaptable for laboratory-scale synthesis.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are proposed, both culminating in the target molecule. The key transformations involve the strategic introduction of the formyl group onto a pre-functionalized pyridine ring, followed by functional group manipulations.
Pathway 1: Formylation of a 3-Aminopyridine-2-carboxylate Precursor
This pathway focuses on the late-stage introduction of the formyl group at the C4 position of a 3-aminopyridine-2-carboxylate derivative. The Vilsmeier-Haack reaction is the key step, leveraging the electron-donating nature of the amino group to direct electrophilic substitution.
Caption: Retrosynthetic analysis for Pathway 1.
Pathway 2: Construction from a 4-Substituted Pyridine
This alternative approach commences with a pyridine ring already functionalized at the 4-position (e.g., with a methyl or cyano group) and subsequently builds the remaining substituents. This strategy offers different strategic advantages in managing regioselectivity.
Caption: Retrosynthetic analysis for Pathway 2.
Experimental Protocols
The following are detailed experimental protocols for the key steps outlined in the proposed synthetic pathways.
Pathway 1: Key Experimental Steps
1. Synthesis of Ethyl 3-aminopicolinate
This procedure involves the esterification of 3-nitropicolinic acid followed by the reduction of the nitro group.
-
Step 1a: Esterification of 3-Nitropicolinic Acid
-
Reagents: 3-Nitropicolinic acid, Ethanol (absolute), Sulfuric acid (concentrated).
-
Procedure: To a solution of 3-nitropicolinic acid (1 eq.) in absolute ethanol (10 volumes), concentrated sulfuric acid (0.1 eq.) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford ethyl 3-nitropicolinate.
-
-
Step 1b: Reduction of Ethyl 3-Nitropicolinate
-
Reagents: Ethyl 3-nitropicolinate, Palladium on carbon (10% w/w), Ethanol, Hydrogen gas.
-
Procedure: Ethyl 3-nitropicolinate (1 eq.) is dissolved in ethanol (15 volumes) in a hydrogenation vessel. Palladium on carbon (5 mol%) is added to the solution. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield ethyl 3-aminopicolinate.
-
2. Vilsmeier-Haack Formylation of Ethyl 3-Aminopicolinate
This crucial step introduces the formyl group at the 4-position. The protocol is adapted from the formylation of similar 3-aminopyridine derivatives.[1]
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ethyl 3-aminopicolinate.
-
Procedure:
-
To a stirred solution of DMF (10 volumes) cooled to 0 °C, POCl₃ (3.0 eq.) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Ethyl 3-aminopicolinate (1 eq.) is then added portion-wise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 8-12 hours.
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-amino-4-formylpicolinate.
-
3. Synthesis of this compound
This final sequence involves hydrolysis of the ethyl ester, Boc protection of the amino group, and finally, tert-butylation of the carboxylic acid.
-
Step 3a: Hydrolysis of Ethyl 3-Amino-4-formylpicolinate
-
Reagents: Ethyl 3-amino-4-formylpicolinate, Sodium hydroxide, Water, Dioxane.
-
Procedure: The ethyl ester (1 eq.) is dissolved in a mixture of dioxane and water (1:1). Sodium hydroxide (1.2 eq.) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is acidified with 1M HCl to pH 3-4, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give 3-amino-4-formylpicolinic acid.
-
-
Step 3b: Boc Protection and tert-Butylation
-
Reagents: 3-Amino-4-formylpicolinic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), tert-Butanol, Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3-amino-4-formylpicolinic acid (1 eq.) in DCM, TEA (2.2 eq.) and Boc₂O (1.1 eq.) are added. The mixture is stirred at room temperature for 12 hours.
-
After completion of the Boc protection (monitored by TLC), tert-butanol (1.5 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP are added.
-
The reaction is stirred at room temperature for another 12-18 hours.
-
The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the target molecule.
-
-
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for the proposed synthetic pathway 1. These values are estimates based on literature precedents for similar transformations.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | Esterification | H₂SO₄ | Ethanol | Reflux | 12-16 | 85-95 |
| 1b | Reduction | H₂, Pd/C | Ethanol | RT | 4-6 | 90-98 |
| 2 | Vilsmeier-Haack | POCl₃, DMF | DMF | 60-70 | 8-12 | 50-70[1] |
| 3a | Hydrolysis | NaOH | Dioxane/H₂O | RT | 4-6 | 80-90 |
| 3b | Boc Protection & Esterification | Boc₂O, DCC | DCM | RT | 24-36 | 60-75 |
Logical Workflow for Synthesis
The overall workflow for the synthesis of the target compound via Pathway 1 is depicted below.
Caption: Workflow diagram for the synthesis of the target molecule.
This guide provides a comprehensive overview of plausible synthetic strategies for obtaining this compound. Researchers are encouraged to optimize the outlined conditions to achieve the best possible yields and purity for their specific applications.
References
An In-depth Technical Guide to tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile trifunctional pyridine derivative that serves as a key building block in synthetic organic chemistry. Its strategic combination of a carboxylic ester, an amino group, and a formyl group on a pyridine scaffold makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ester allows for selective manipulation of the other functional groups, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this important synthetic intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. While experimental data for some properties are not widely available in the literature, computed values provide useful estimates for handling and reaction planning.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol [1] |
| CAS Number | 304873-65-2[1] |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
| XLogP3 | 1.2 (computed) |
| Topological Polar Surface Area | 68.3 Ų (computed) |
Spectroscopic Data
-
¹H NMR:
-
A singlet for the formyl proton (CHO) is anticipated in the downfield region of the spectrum, typically between δ 9.8 and 10.0 ppm.[1]
-
The nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet further upfield, generally in the range of δ 1.2 to 1.5 ppm.[1]
-
Distinct signals corresponding to the protons on the pyridine ring would also be present.[1]
-
-
¹³C NMR:
-
The spectrum would show distinct resonances for the carbonyl carbons of the formyl and carboxylate groups, the carbons of the pyridine ring, and the carbons of the tert-butyl group.
-
-
IR Spectroscopy:
Synthesis and Purification
A common and reliable method for the synthesis of this compound involves the protection of the amino group of a suitable precursor with a di-tert-butyl dicarbonate (Boc₂O).[1]
Experimental Protocol: Synthesis
Reaction: Protection of 2-amino-4-formylpyridine-3-carboxylate with Di-tert-butyl dicarbonate.
Materials:
-
2-amino-4-formylpyridine-3-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-4-formylpyridine-3-carboxylate in the chosen anhydrous aprotic solvent.
-
Add a suitable base, such as triethylamine or a catalytic amount of DMAP, to the solution.[1]
-
Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by standard laboratory techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be employed to obtain a pure crystalline product.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, purification by column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
Reactivity and Synthetic Applications
The unique arrangement of functional groups in this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The Boc-protected amino group allows for selective reactions at the formyl and carboxylate positions.
Reactions of the Formyl Group
The aldehyde functionality is a versatile handle for numerous chemical transformations:
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents. This transformation is a key step in the synthesis of more complex molecules where the carboxylic acid can be further converted into amides or esters.[1]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.[1]
-
Reductive Amination: This powerful reaction allows for the introduction of various amino substituents at the 4-position of the pyridine ring.[1]
-
Wittig Reaction: The Wittig reaction and its variants can be used to convert the formyl group into an alkene, providing a route to a wide range of derivatives.[1]
Logical Flow of Synthetic Utility
Caption: Synthetic transformations of the formyl and amino groups.
Safety and Handling
The following safety information is based on general knowledge of similar compounds and should be used with caution. A thorough risk assessment should be conducted before handling this chemical.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups, coupled with the strategic use of a Boc protecting group, allows for a wide array of chemical transformations. This makes it an important intermediate in the development of novel compounds, particularly in the pharmaceutical industry for the synthesis of potential kinase inhibitors and other biologically active molecules. Further research into its physical and spectroscopic properties would be beneficial for its broader application in the scientific community.
References
In-depth Technical Guide: tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
This guide will therefore focus on the available information for the compound most likely intended by the CAS number, tert-Butyl (4-formylpyridin-2-yl)carbamate , while clearly noting the ambiguity. Researchers interested in the specific 3-amino-2-carboxylate isomer should proceed with caution and verify the identity of any materials obtained under this CAS number.
Core Molecular Structure and Properties
The compound identified by CAS number 304873-65-2 is tert-Butyl (4-formylpyridin-2-yl)carbamate. This molecule is a substituted pyridine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine at position 2 and a formyl (aldehyde) group at position 4.
Molecular Structure:
Key Structural Features:
-
Pyridine Ring: A central aromatic heterocycle that forms the core of the molecule.
-
tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, which is stable under a range of conditions but can be removed under acidic conditions.
-
Formyl Group: An aldehyde functional group that is a versatile handle for a variety of chemical transformations.
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 304873-65-2 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 125-126 °C | [2] |
| Boiling Point | 308.8±27.0 °C (Predicted) | [2] |
| Density | 1.212 g/cm³ (Predicted) | [2] |
| pKa | 12.20±0.70 (Predicted) | [2] |
| InChI Key | DDEGVEVSCHBGEH-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of tert-Butyl (4-formylpyridin-2-yl)carbamate typically involves the protection of the amino group of a pre-functionalized pyridine.
Boc Protection of 4-Formylpyridin-2-amine
A common and reliable method is the reaction of 4-formylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O).[3]
Reaction Scheme:
Synthesis of tert-Butyl (4-formylpyridin-2-yl)carbamate.
Experimental Protocol:
-
Dissolution: Dissolve 4-formylpyridin-2-amine in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to the solution. DMAP can also act as a catalyst.[3]
-
Cooling: Cool the reaction mixture to 0 °C to control the exothermic nature of the reaction and minimize side product formation.[3]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature (approximately 25 °C) and stir for a specified time (e.g., 1 hour).[4]
-
Work-up and Purification: After the reaction is complete, the product is typically isolated by extraction and purified by column chromatography.
Chemical Reactivity and Synthetic Utility
The significance of tert-Butyl (4-formylpyridin-2-yl)carbamate lies in the orthogonal reactivity of its functional groups, making it a valuable building block in medicinal chemistry.[3]
Reactivity of the Formyl Group
The aldehyde at the C4 position is a primary site for various transformations:
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid, 2-(tert-butoxycarbonylamino)isonicotinic acid, using standard oxidizing agents. This carboxylic acid can then be converted to amides or esters.[3]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol, yielding tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, can be achieved using mild reducing agents like sodium borohydride.[3]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, allowing for the introduction of diverse side chains.[3]
-
Wittig Reaction: Reaction with a phosphonium ylide forms an alkene, enabling carbon skeleton extension.[3]
Reactivity of the Boc Group
The Boc group serves as a robust protecting group for the amine at the C2 position. It is stable under various reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the free amine for further functionalization.[3]
Logical Workflow for Synthetic Transformations:
References
- 1. CAS 304873-65-2 | 4H51-1-4B | MDL MFCD09757496 | tert-Butyl (4-formylpyridin-2-yl)carbamate | SynQuest Laboratories [synquestlabs.com]
- 2. 304873-65-2 CAS MSDS (2-Boc-amino-4-formylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to tert-Butyl (4-formylpyridin-2-yl)carbamate (CAS: 304873-65-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-formylpyridin-2-yl)carbamate is a pivotal intermediate in synthetic organic and medicinal chemistry. Its bifunctional nature, featuring a reactive formyl group and a protected amine, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.
The 2-aminopyridine scaffold, readily accessible from this intermediate, is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with protein kinase hinges. Notably, derivatives of tert-Butyl (4-formylpyridin-2-yl)carbamate have been instrumental in the development of inhibitors for p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of tert-Butyl (4-formylpyridin-2-yl)carbamate is presented below.
| Property | Value |
| CAS Number | 304873-65-2 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 125-126 °C |
| Boiling Point | 308.8±27.0 °C (Predicted) |
| Density | 1.212 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |
Spectroscopic Data:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), aromatic protons on the pyridine ring, the formyl proton (singlet, ~9.9-10.1 ppm), and the carbamate N-H proton. |
| ¹³C NMR | Resonances for the tert-butyl carbons, the pyridine ring carbons, the carbonyl carbon of the carbamate, and the formyl carbon. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretching of the carbamate and aldehyde, and aromatic C-H and C=C/C=N stretching. |
| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight. |
Synthesis and Experimental Protocols
The most common synthetic route to tert-Butyl (4-formylpyridin-2-yl)carbamate involves the Boc-protection of 2-amino-4-formylpyridine.
Synthesis of tert-Butyl (4-formylpyridin-2-yl)carbamate
Reaction Scheme:
Experimental Protocol (Exemplary):
-
To a solution of 2-amino-4-formylpyridine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a base, for instance, triethylamine (1.2 eq).
-
The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added portion-wise.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent like ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford tert-Butyl (4-formylpyridin-2-yl)carbamate as a solid.
Chemical Reactivity and Synthetic Applications
The utility of tert-Butyl (4-formylpyridin-2-yl)carbamate stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable under various conditions, allowing for selective transformations of the formyl group.
Key Reactions of the Formyl Group
The aldehyde functionality can undergo a variety of chemical transformations, providing access to a wide array of derivatives.
Experimental Protocols for Key Transformations
4.2.1. Oxidation to Carboxylic Acid
-
tert-Butyl (4-formylpyridin-2-yl)carbamate (1.0 eq) is dissolved in a suitable solvent mixture, such as t-butanol and water.
-
An oxidizing agent, for example, potassium permanganate (KMnO₄), is added slowly at a controlled temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, for instance, with a saturated solution of sodium sulfite.
-
The mixture is filtered, and the filtrate is acidified to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
4.2.2. Reductive Amination
-
To a solution of tert-Butyl (4-formylpyridin-2-yl)carbamate (1.0 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).
-
A catalytic amount of acetic acid may be added.
-
The mixture is stirred for a period to allow for imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by chromatography.
Application in Drug Discovery: p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, p38 MAPK has emerged as a significant therapeutic target.
Derivatives of 2-aminopyridine are a well-established class of p38 MAPK inhibitors. The 2-aminopyridine moiety acts as a hinge-binder, forming crucial hydrogen bonds with the kinase. tert-Butyl (4-formylpyridin-2-yl)carbamate serves as a key starting material for the synthesis of these inhibitors, where the formyl group is elaborated to introduce various substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
The synthesis of these inhibitors often involves a reductive amination or other C-C or C-N bond-forming reactions at the 4-position of the pyridine ring, followed by deprotection of the Boc group to reveal the 2-amino functionality, which is critical for hinge binding.
Safety and Handling
tert-Butyl (4-formylpyridin-2-yl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
tert-Butyl (4-formylpyridin-2-yl)carbamate is a valuable and versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the field of medicinal chemistry for the development of kinase inhibitors, most notably for the p38 MAPK pathway. The straightforward synthesis and the orthogonal reactivity of its functional groups allow for the creation of diverse molecular architectures, making it an essential tool for drug discovery and development professionals.
References
Technical Guide: Spectroscopic Analysis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (CAS No: 304873-65-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its functional groups and substructures. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this and similar compounds in a research and drug development context.
Introduction
This compound is a substituted pyridine derivative with functional groups that make it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of a carboxylic ester, an amino group, and a formyl group on the pyridine ring offers multiple reaction sites for molecular elaboration. Accurate structural confirmation and purity analysis are paramount, for which spectroscopic methods are indispensable. This guide focuses on the theoretical spectroscopic data and the practical methodologies for their acquisition.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the pyridine ring, the amino group, and the formyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons (-C(CH₃)₃) | 1.2 - 1.6 | Singlet (s) | 9H |
| Amino Protons (-NH₂) | 5.0 - 7.0 (broad) | Singlet (s) | 2H |
| Pyridine Ring Proton (H-5) | 7.5 - 8.0 | Doublet (d) | 1H |
| Pyridine Ring Proton (H-6) | 8.2 - 8.6 | Doublet (d) | 1H |
| Formyl Proton (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| tert-Butyl Carbons (-C(C H₃)₃) | 28 - 30 |
| tert-Butyl Quaternary Carbon (-C (CH₃)₃) | 80 - 85 |
| Pyridine Ring Carbons (C-2, C-3, C-4) | 110 - 160 |
| Pyridine Ring Carbon (C-5) | 120 - 140 |
| Pyridine Ring Carbon (C-6) | 145 - 160 |
| Carboxylate Carbon (-C OOtBu) | 160 - 170 |
| Formyl Carbon (-C HO) | 190 - 200 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Amino Group (N-H) | Stretching | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (tert-butyl) | Stretching | 2850 - 3000 | Medium to Strong |
| Formyl Group (C=O) | Stretching | 1690 - 1715 | Strong |
| Carboxylate Group (C=O) | Stretching | 1720 - 1740 | Strong |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-O | Stretching | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₁₁H₁₄N₂O₃), the expected molecular weight is 222.24 g/mol .
| Ion | m/z (mass-to-charge ratio) | Comment |
| [M+H]⁺ | 223.10 | Protonated molecular ion (in ESI+) |
| [M]⁺ | 222.10 | Molecular ion |
| [M-56]⁺ | 166.06 | Loss of isobutylene from the tert-butyl group |
| [M-57]⁺ | 165.05 | Loss of the tert-butyl radical |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
3.1.1 Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be used.
-
Transfer the solution to a standard 5 mm NMR tube.
3.1.2 Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single peaks for each carbon. A longer acquisition time and a greater number of scans are generally required due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is common for qualitative spectra.
Infrared (IR) Spectroscopy
3.2.1 Sample Preparation (Thin Solid Film Method):
-
Place a small amount (a few milligrams) of the solid sample in a small vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.
-
Using a pipette, place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
3.2.2 Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
3.3.1 Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Ensure the sample is fully dissolved.
3.3.2 Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable spray and optimal ionization.
-
Acquire the mass spectrum over a suitable m/z range to observe the protonated molecular ion and any significant fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
The Versatile Building Block: A Technical Guide to tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic compounds form the core of a vast array of biologically active molecules. A particularly valuable starting material in the synthesis of fused pyridine heterocycles is tert-butyl 3-amino-4-formylpyridine-2-carboxylate . Its unique arrangement of functional groups—a protected amine, a reactive aldehyde, and a carboxylate ester on a pyridine ring—offers a versatile platform for the construction of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the preparation of biologically relevant heterocyclic systems.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the orthogonal reactivity of its key functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the 3-amino group, allowing for selective reactions at the 4-formyl position. The formyl group, in turn, is a key handle for various cyclization and condensation reactions. The strategic positioning of the amino and formyl groups ortho to each other facilitates the construction of fused ring systems through intramolecular cyclization.
Synthesis of Fused Pyridine Heterocycles
This starting material is a valuable precursor for the synthesis of a variety of fused pyridine heterocycles, including but not limited to pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related systems. These scaffolds are prevalent in numerous compounds with therapeutic potential, including kinase inhibitors and anti-inflammatory agents.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that have garnered significant attention due to their diverse biological activities. The synthesis of these compounds from this compound can be achieved through condensation reactions with reagents containing a reactive methylene group adjacent to a nitrile or carbonyl group, or with compounds bearing an amidine functionality.
A common strategy involves a one-pot, three-component reaction. For instance, the reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can lead to highly functionalized pyridines.[1] While not a direct utilization of the title compound, this methodology highlights the principles applicable to its formyl and amino functionalities for pyridine ring formation.
Another key reaction is the condensation with guanidine or urea to form the pyrimidine ring. This typically proceeds via initial formation of a Schiff base between the formyl group and the amino group of the reagent, followed by intramolecular cyclization and subsequent aromatization.
Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Synthesis of Thieno[2,3-b]pyridines
The synthesis of thieno[2,3-b]pyridines can be accomplished through the Gewald reaction, a multicomponent reaction that typically involves an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base. Variations of this reaction can be adapted for the synthesis of substituted 2-aminothiophenes, which can then be further elaborated.[2]
For this compound, a plausible synthetic route to a thieno[2,3-b]pyridine derivative would involve a reaction sequence where the formyl group participates in a condensation reaction, and the amino group is utilized in a subsequent cyclization to form the fused thiophene ring.
Experimental Protocols
While specific literature detailing the direct use of this compound in all the aforementioned reactions is not extensively available, the following protocols for analogous reactions provide a strong foundation for experimental design.
General Procedure for Condensation with Active Methylene Compounds
A mixture of the aldehyde (1 equivalent), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1-1.2 equivalents), and a catalytic amount of a base (e.g., piperidine, triethylamine, or guanidine carbonate) in a suitable solvent (e.g., ethanol, methanol, or DMF) is stirred at room temperature or heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Table 1: Representative Reaction Conditions for Condensation Reactions
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield |
| Aromatic Aldehyde | Malononitrile | Guanidine Carbonate | Methanol | Reflux | 10 min | High |
| Aromatic Aldehyde | N-substituted 2-cyanoacetamide | Betaine/Guanidine Carbonate | Methanol | Reflux | 10 min | >90%[3] |
Experimental Workflow for Condensation with Active Methylene Compounds
Caption: General workflow for condensation reactions.
General Procedure for Cyclization with Guanidine or Urea
To a solution of the aminobenzaldehyde derivative (1 equivalent) in a suitable solvent such as ethanol or isopropanol, guanidine hydrochloride or urea (1.1-1.5 equivalents) and a base (e.g., sodium ethoxide or potassium carbonate) are added. The mixture is heated to reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with a suitable solvent, and dried.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fused pyridine heterocycles. Its strategically positioned functional groups allow for a variety of cyclization strategies, making it an important tool for medicinal chemists and researchers in drug discovery. The general protocols and workflows provided in this guide serve as a foundation for the development of specific synthetic routes to novel and biologically active compounds. Further exploration of the reactivity of this building block is likely to yield even more diverse and complex heterocyclic systems with potential therapeutic applications.
References
- 1. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Formyl Group in tert-Butyl 3-amino-4-formylpyridine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile trifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a formyl group, an amino group, and a bulky tert-butyl carboxylate, offers a rich platform for diverse chemical transformations. The strategic placement of the formyl and amino groups allows for a range of cyclization and condensation reactions, leading to the synthesis of various fused heterocyclic systems. This guide provides a comprehensive overview of the reactivity of the formyl group within this molecule, presenting key reactions, experimental protocols, and quantitative data to support further research and application in drug discovery.
The formyl group at the C4 position is a primary site of reactivity, readily participating in nucleophilic additions, condensations, and redox manipulations. The presence of the adjacent amino group at C3 and the tert-butoxycarbonyl (Boc) protecting group on the carboxylate at C2 provides electronic and steric influences that modulate the reactivity of the aldehyde and enable selective transformations.[1] This controlled reactivity is crucial for its utility as a building block in the multi-step synthesis of complex bioactive molecules.[1]
Core Reactivity of the Formyl Group
The formyl group of this compound exhibits a range of characteristic reactions, including oxidation, reduction, reductive amination, and various carbon-carbon bond-forming condensations.
Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to the corresponding carboxylic acid, a key transformation for introducing a versatile functional handle for further derivatization, such as amide or ester formation.
Experimental Protocol: While a specific protocol for the target molecule is not readily available in the searched literature, a general procedure for the oxidation of similar formylpyridines can be adapted.
-
Reaction: To a solution of this compound in a suitable solvent (e.g., a mixture of t-butanol and water), add a mild oxidizing agent such as sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene. The reaction is typically carried out at or slightly above room temperature.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification is usually achieved by chromatography.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaClO₂ / NaH₂PO₄ | t-BuOH / H₂O | Room Temp. | 2-4 | Typically >80% | General knowledge |
| KMnO₄ | Acetone / H₂O | 0 - Room Temp. | 1-3 | Variable | General knowledge |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 | 0.5-1 | Good, but harsh | General knowledge |
Reduction to Alcohol
The formyl group can be selectively reduced to a primary alcohol, providing another avenue for functionalization, such as ether or ester formation.
Experimental Protocol: A general procedure for the reduction of aldehydes using sodium borohydride is as follows:
-
Reaction: Dissolve this compound in a protic solvent like methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically stirred at 0 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. Purification can be performed by column chromatography.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol | 0 to Room Temp. | 1-2 | Typically >90% | [2] |
| LiAlH₄ | THF | 0 to Room Temp. | 1-2 | High, but less selective | General knowledge |
Reductive Amination
Reductive amination is a cornerstone reaction for introducing nitrogen-containing substituents by converting the formyl group into an amine. This reaction is pivotal for building libraries of potential drug candidates.[1]
Experimental Protocol: A general one-pot procedure for reductive amination is as follows:
-
Reaction: To a solution of this compound and a primary or secondary amine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature.
-
Work-up: The reaction is quenched with an aqueous basic solution, and the product is extracted with an organic solvent. Purification is usually achieved by chromatography.
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary/Secondary Amines | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-24 | Good to excellent | [3] |
| Ammonia | NaBH₃CN | Methanol | Room Temp. | 12-24 | Moderate to good | [4] |
Logical Workflow for Formyl Group Transformations
Caption: Key reaction pathways of the formyl group.
Condensation Reactions for Heterocycle Synthesis
The juxtaposition of the formyl and amino groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems through various condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the formyl group with active methylene compounds, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is a versatile method for synthesizing α,β-unsaturated carbonyl compounds.[1][5][6][7][8][9]
Experimental Protocol: A general procedure for the Knoevenagel condensation is as follows:
-
Reaction: A mixture of this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a catalytic amount of a base (e.g., piperidine, triethylamine) in a suitable solvent (e.g., ethanol, toluene) is heated under reflux.
-
Work-up: After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by recrystallization or chromatography.
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-6 | Typically high | [6] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-8 | Good | [6] |
| Cyanoacetamide | Piperidine | Ethanol | Reflux | 4-8 | Good | [6] |
Knoevenagel Condensation Pathway
Caption: Mechanism of the Knoevenagel condensation.
Friedländer Annulation
The Friedländer synthesis is a classical method for the preparation of quinolines and other fused pyridine systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12] In the context of the target molecule, the ortho-amino and formyl groups can react with various ketones to afford substituted pyrido[3,4-b]pyridines.
Experimental Protocol: A general procedure for the Friedländer annulation is as follows:
-
Reaction: A mixture of this compound, a ketone with an α-methylene group (e.g., cyclohexanone, acetone), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., toluene, xylenes) is heated under reflux with a Dean-Stark trap to remove water.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization.
| Ketone | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reference |
| Cyclohexanone | KOH | Ethanol | Reflux | 6-12 | Tetrahydroacridine derivative | [10][12] |
| Acetone | p-TsOH | Toluene | Reflux | 8-16 | Dimethyl-pyrido[3,4-b]pyridine | [10][12] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][13][14][15][16] While the target molecule itself does not directly undergo a classical Pictet-Spengler reaction, its derivatives, where the amino group is part of a β-arylethylamine moiety, can be utilized in such transformations.
Conceptual Application: If the amino group of the pyridine ring is first functionalized to introduce a β-phenylethyl or similar group, the resulting intermediate could undergo an intramolecular Pictet-Spengler reaction with the formyl group to generate complex polycyclic structures.
Pictet-Spengler Reaction Workflow
Caption: Conceptual workflow for a Pictet-Spengler type reaction.
Conclusion
The formyl group of this compound is a highly versatile functional handle that enables a wide array of chemical transformations. Its reactivity, coupled with the strategic positioning of the adjacent amino group, makes this molecule a valuable building block for the synthesis of diverse and complex heterocyclic scaffolds. This guide has summarized the key reactions of the formyl group, providing a foundation for its application in medicinal chemistry and drug discovery. The provided experimental frameworks, while general, offer a starting point for the development of specific synthetic protocols tailored to the needs of the researcher. Further exploration of the reaction conditions and substrate scope will undoubtedly continue to unlock the full synthetic potential of this important intermediate.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 14. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Pyridine Scaffold: A Technical Guide to tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential of tert-butyl 3-amino-4-formylpyridine-2-carboxylate as a highly versatile and strategic building block in modern organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this whitepaper constructs a comprehensive profile based on the known reactivity and properties of analogous substituted pyridines. The unique arrangement of an amino group, a formyl group, and a tert-butyl carboxylate on the pyridine core presents a trifecta of reactive sites, offering a powerful platform for the generation of diverse molecular architectures and combinatorial libraries for drug discovery and materials science.
Introduction to a Privileged Core
Substituted pyridine rings are a cornerstone of many pharmaceuticals and functional materials. Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to be functionalized at various positions to modulate biological activity and physical properties. The subject of this guide, this compound, encapsulates this versatility within a single, compact molecule. The interplay of the electron-donating amino group and the electron-withdrawing formyl and carboxylate groups creates a unique electronic landscape that influences the reactivity of each functional group, allowing for selective transformations.
Proposed Synthesis and Physicochemical Properties
A plausible synthetic route to this compound can be envisioned starting from readily available pyridine precursors. The following scheme illustrates a potential pathway, which would require empirical optimization.
Caption: Proposed synthetic pathway for this compound.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted properties of the target molecule. These values are estimations based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Likely a yellow to brown solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-10.0 (s, 1H, CHO), 8.0-8.2 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 5.0-6.0 (br s, 2H, NH₂), 1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (CHO), 165-170 (C=O, ester), 150-160 (Ar-C), 140-150 (Ar-C), 120-130 (Ar-C), 110-120 (Ar-C), 80-85 (C(CH₃)₃), 28 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2980-2850 (C-H stretch), 1720-1700 (C=O stretch, ester), 1690-1670 (C=O stretch, aldehyde), 1620-1580 (C=C stretch, aromatic) |
Reactivity Profile and Applications
The strategic placement of the three functional groups allows for a wide range of selective chemical transformations, making this molecule an ideal scaffold for building molecular complexity.
Reactions of the Formyl Group (C4)
The aldehyde at the 4-position is a versatile handle for introducing a variety of substituents.
Caption: Potential transformations of the 4-formyl group.
Reactions of the Amino Group (C3)
The amino group at the 3-position can serve as a nucleophile or be transformed into other functionalities.
Caption: Potential transformations of the 3-amino group.
Reactions of the tert-Butyl Carboxylate Group (C2)
The ester at the 2-position can be deprotected to reveal a carboxylic acid, which opens up further derivatization possibilities.
Caption: Deprotection and subsequent derivatization of the 2-carboxylate group.
Hypothetical Experimental Protocols
The following are illustrative, hypothetical protocols for key transformations. These would require optimization for specific substrates and conditions.
Reductive Amination of the Formyl Group
-
Materials: this compound (1.0 eq), benzylamine (1.1 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (DCM).
-
Procedure: To a solution of the pyridine building block in DCM, add benzylamine. Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride portion-wise. Continue stirring at room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Acylation of the Amino Group
-
Materials: this compound (1.0 eq), acetyl chloride (1.2 eq), triethylamine (1.5 eq), tetrahydrofuran (THF).
-
Procedure: Dissolve the pyridine building block in THF and cool to 0 °C. Add triethylamine, followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, dry over magnesium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.
Deprotection of the tert-Butyl Ester
-
Materials: this compound (1.0 eq), trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: Dissolve the starting material in DCM. Add an equal volume of TFA and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification or can be purified by recrystallization.
Conclusion
This compound represents a pyridine building block of significant synthetic potential. Its densely functionalized core offers orthogonal reactivity, enabling the selective modification of each functional group. This makes it an invaluable tool for the construction of diverse chemical libraries for screening in drug discovery programs, particularly in areas where substituted pyridines have shown promise, such as in the development of kinase inhibitors and treatments for neurological disorders. While the synthesis and full characterization of this specific molecule await detailed investigation, the foundational principles of organic chemistry strongly support its utility as a versatile and powerful scaffold for innovation. Researchers and drug development professionals are encouraged to consider the strategic advantages offered by this and structurally related building blocks in their synthetic endeavors.
Commercial Availability and Sourcing of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key characteristics of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (CAS No. 304873-65-2). This versatile pyridine derivative is a valuable building block in medicinal chemistry and drug discovery, particularly noted for its role as an intermediate in the synthesis of novel therapeutic agents.
Compound Overview
This compound is a bifunctional molecule featuring a pyridine core substituted with an amino group, a formyl group, and a tert-butyl carboxylate group. This arrangement of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs).
Commercial Suppliers and Availability
The compound is readily available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. While pricing is subject to change and often requires a direct quote, the following table summarizes the availability and typical purity from several known suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Benchchem | 304873-65-2 | Inquire | Inquire | Inquire |
| Ambeed | 304873-65-2 | ≥95% | Inquire | Inquire |
| BLD Pharmatech | 304873-65-2 | ≥95% | Inquire | Inquire |
| ChemBridge | 304873-65-2 | ≥95% | Inquire | Inquire |
| chemPUR | 304873-65-2 | ≥95% | Inquire | Inquire |
| Synthonix | 304873-65-2 | Inquire | Inquire | Inquire |
| Angene Chemical | 304873-65-2 | ≥97% | Inquire | Inquire |
Note: Purity levels and available quantities are subject to batch variations. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Experimental Protocols
While specific, detailed synthesis protocols for this compound are proprietary to the manufacturers, a general synthetic approach for related N-Boc protected formylpyridines has been described. The following is a representative, generalized protocol based on common organic synthesis methodologies.
General Synthesis of a Boc-Protected Aminopyridine Carboxylate
This protocol outlines the Boc-protection of an aminopyridine precursor. The subsequent formylation and carboxylation steps would require additional, specific reagents and conditions.
Materials:
-
Appropriate aminopyridine precursor
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolution: Dissolve the aminopyridine precursor in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the solution. If using DMAP, it is often used in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base like TEA.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent to the reaction mixture. The reaction is often performed at 0 °C and then allowed to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected aminopyridine.
Logical and Experimental Workflows
The following diagrams illustrate the typical workflows for procuring and potentially synthesizing this chemical compound.
Caption: Procurement workflow for sourcing the target compound.
Caption: Generalized workflow for the synthesis of a Boc-protected intermediate.
Methodological & Application
Application Notes and Protocols: Tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases. The pyridine and fused pyrimidine scaffolds are privileged structures in the design of these inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile starting material for the synthesis of a variety of kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine core. The strategic placement of the amino and formyl groups allows for efficient cyclization to form the fused pyrimidine ring, while the carboxylate provides a handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine core is a recognized pharmacophore that can effectively interact with the hinge region of the kinase ATP-binding site.[1] The formyl group at the 4-position of this compound serves as a versatile handle for constructing fused ring systems, such as the pyrido[2,3-d]pyrimidine scaffold. This bicyclic system is found in numerous potent kinase inhibitors targeting a range of kinases including, but not limited to, Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[2][3][4][5]
The general synthetic strategy involves the condensation of the 3-amino and 4-formyl groups with a suitable reagent, such as urea or guanidine derivatives, to form the pyrimidine ring. Subsequent modifications at various positions of the pyrido[2,3-d]pyrimidine core allow for the exploration of structure-activity relationships (SAR) to enhance inhibitor potency and selectivity.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors from the literature, demonstrating the potential of this scaffold in drug discovery.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Receptor Tyrosine Kinases.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4b (PD-089828) | PDGFr | 1.11 | [2][3] |
| FGFr | 0.13 | [2][3] | |
| EGFr | 0.45 | [2][3] | |
| c-src | 0.22 | [2][3] | |
| 4e | FGFr | 0.060 | [2][3] |
| PDGFr | >50 | [2][3] | |
| EGFr | >50 | [2][3] | |
| c-src | >50 | [2][3] | |
| 6c | PDGFr-stimulated cell proliferation | 0.3 | [2][3] |
| B1 | EGFRL858R/T790M | 0.013 | [4] |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Pim-1 Kinase and Cancer Cell Lines.
| Compound | Pim-1 Kinase IC50 (nM) | MCF-7 Cell Line IC50 (µM) | HepG2 Cell Line IC50 (µM) | Reference |
| 4 | 11.4 | 0.57 | 1.13 | [6] |
| 10 | 17.2 | - | - | [6] |
| 11 | 21.4 | 1.31 | 0.99 | [6] |
| Staurosporine (Control) | 16.7 | - | 5.07 | [6] |
Experimental Protocols
The following is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidin-7-one kinase inhibitor scaffold from this compound.
Protocol 1: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate
This protocol describes a plausible cyclization reaction to form the core pyrido[2,3-d]pyrimidine structure.
Materials:
-
This compound
-
Urea
-
Hydrochloric acid (HCl) in dioxane or another suitable acid catalyst
-
Ethanol or another suitable high-boiling solvent
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add urea (1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid or a saturated solution of HCl in dioxane.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate.
Protocol 2: General Procedure for N-Arylation of the Pyrido[2,3-d]pyrimidin-7-one Scaffold
Further functionalization of the pyrido[2,3-d]pyrimidine core is crucial for achieving potent and selective kinase inhibition. This protocol outlines a general method for N-arylation.
Materials:
-
tert-Butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (1.0 eq), the aryl halide (1.1 eq), palladium catalyst (e.g., 5 mol %), ligand (e.g., 10 mol %), and base (2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated product.
Visualizations
Signaling Pathways
The synthesized pyrido[2,3-d]pyrimidine derivatives can inhibit various kinase-mediated signaling pathways implicated in cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Central Nervous System (CNS) Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile heterocyclic building block with significant potential in the discovery of novel therapeutics for central nervous system (CNS) disorders. Its substituted 2-aminopyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently found in molecules designed to interact with biological targets within the CNS.[1] The strategic placement of the amino, formyl, and tert-butyl carboxylate groups offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries with tunable physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for leveraging this compound in CNS drug discovery programs, with a focus on its potential as a precursor for inhibitors of key enzymes implicated in neurodegenerative diseases.
The 2-aminopyridine moiety is a key pharmacophore that can establish crucial hydrogen bonding interactions within the ATP-binding sites of kinases or the active sites of other enzymes.[1] The formyl group at the 4-position serves as a convenient synthetic handle for elaboration into a variety of functional groups and for the introduction of aryl or heteroaryl moieties to explore structure-activity relationships (SAR).[1] Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the formyl position. Research has indicated that derivatives of this scaffold are being explored for their potential in treating conditions such as Alzheimer's disease by modulating the activity of enzymes involved in neurotransmitter regulation.[1]
Application Notes: CNS Drug Discovery
The structural features of this compound make it an attractive starting point for the development of inhibitors for several CNS targets, including:
-
Neuronal Nitric Oxide Synthase (nNOS): nNOS is a key enzyme in the nitric oxide signaling pathway in the brain. Overactivation of nNOS is implicated in neurotoxicity associated with stroke and neurodegenerative diseases. The 2-aminopyridine scaffold is a well-established pharmacophore for potent and selective nNOS inhibitors.[2][3] Derivatives can be designed to interact with key residues, such as glutamate, in the active site of the enzyme.[2]
-
Beta-Secretase 1 (BACE1): BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) plaques. The pyridine core is present in known BACE1 inhibitors, and the aminopyridine structure of the title compound makes it a suitable starting point for the design of novel non-peptidyl BACE1 inhibitors.
-
Kinases: A significant area of research has focused on the use of this intermediate in the synthesis of p38 MAP kinase inhibitors, which are implicated in inflammatory processes associated with neurodegeneration.[1] The 2-aminopyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
Quantitative Data Summary
| Compound ID (Reference) | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| Compound 12 [2] | human nNOS | Enzyme Inhibition | 29 | - | 126-fold | 98-fold |
| Compound 20 [2] | human nNOS | Enzyme Inhibition | 48 | - | 388-fold | 135-fold |
| (3′R, 4′R)-3 [3] | nNOS | Enzyme Inhibition | 5 | - | >3,800-fold | >700-fold |
| Compound 14j [4] | human nNOS | Enzyme Inhibition | 13 | - | 1761-fold | - |
| Compound 14j [4] | rat nNOS | Enzyme Inhibition | 16 | - | 828-fold | 118-fold |
Experimental Protocols
Protocol 1: Synthesis of a Derivative Library
This protocol outlines a general scheme for the derivatization of the title compound via reductive amination of the formyl group, a common strategy to introduce diversity.
Workflow for Derivative Synthesis
Caption: Synthetic workflow for generating a library of derivatives.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired derivative.
Protocol 2: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is adapted from established methods to screen for nNOS inhibitors.[2]
nNOS Inhibition Assay Workflow
Caption: Workflow for the in vitro nNOS inhibition assay.
Materials:
-
Recombinant human nNOS
-
L-Arginine
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Griess Reagent (for detection of nitrite)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, CaCl₂, calmodulin, NADPH, and the test compound solution.
-
Initiate the reaction by adding a mixture of nNOS enzyme and L-arginine.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Determine the amount of nitrite produced using the Griess Reagent according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Nitric Oxide Signaling Pathway and nNOS Inhibition
In the CNS, nitric oxide (NO) acts as a neurotransmitter. It is synthesized from L-arginine by nNOS. Under pathological conditions, such as excitotoxicity, excessive activation of NMDA receptors leads to a massive influx of Ca²⁺, which in turn activates nNOS to produce high levels of NO. This excess NO can react with superoxide to form peroxynitrite, a highly reactive and damaging species that contributes to neuronal cell death. Inhibitors derived from this compound can block the active site of nNOS, thereby reducing the production of NO and mitigating its neurotoxic effects.
nNOS Signaling Pathway in Neurotoxicity
Caption: Inhibition of the nNOS pathway by 2-aminopyridine derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds for CNS drug discovery. Its inherent structural motifs are amenable to the generation of potent and selective inhibitors of key targets implicated in neurodegenerative diseases. The provided protocols and application notes serve as a guide for researchers to explore the potential of this scaffold in developing next-generation CNS therapeutics. Further derivatization and screening of this compound class are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 304873-65-2 | Benchchem [benchchem.com]
- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination using tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for conducting a reductive amination reaction using tert-butyl 3-amino-4-formylpyridine-2-carboxylate. This versatile building block is valuable in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1] The formyl group at the 4-position is a key functional handle for introducing diverse substituents via reactions like reductive amination.[1]
Reductive amination is a cornerstone of amine synthesis in pharmaceutical and medicinal chemistry due to its operational simplicity and broad applicability.[2][3][4] This method facilitates the formation of a carbon-nitrogen bond by reacting a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[5][6] This one-pot reaction is often preferred for its efficiency and favorable green chemistry profile.[5][6]
Key Reaction Parameters
Successful reductive amination depends on the careful selection of reagents and reaction conditions. The choice of reducing agent is particularly critical and is dictated by the reactivity of the carbonyl and amine substrates.
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective reducing agent, often used for a wide range of aldehydes and ketones. It is sensitive to water.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable in the presence of water and can be used in protic solvents. Lewis acids may be added to enhance reactivity for less reactive substrates.[7] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | A stronger reducing agent that can also reduce the starting aldehyde or ketone. It is typically added after the imine has formed.[7] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Methanol (MeOH) | A green chemistry approach using catalysts like Palladium on Carbon (Pd/C).[5][6] It can be sensitive to other functional groups.[2] |
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride (STAB), a commonly used mild reducing agent.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous DCM or DCE. Add the desired primary or secondary amine (1.0 - 1.2 equivalents).
-
Catalyst (Optional): If needed, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted product.
-
Visualizing the Process
Chemical Reaction Mechanism:
Caption: General mechanism of reductive amination.
Experimental Workflow:
Caption: Step-by-step workflow for reductive amination.
References
- 1. This compound | 304873-65-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Wittig Reaction of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Wittig reaction on tert-Butyl 3-amino-4-formylpyridine-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry, and the Wittig reaction provides a powerful method for carbon-carbon bond formation at the 4-position of the pyridine ring, enabling the synthesis of a diverse range of derivatives.
Introduction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[1][2][3] The reaction is highly valuable due to its reliability and the predictable location of the newly formed double bond.[1][4] For the substrate this compound, the electron-donating amino group can influence the reactivity of the aldehyde. However, the Wittig reaction is generally well-tolerated with a variety of functional groups.[1][5]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphonium ylide used.[5][6]
-
Non-stabilized ylides (e.g., those with alkyl substituents) are more reactive and typically lead to the formation of (Z)-alkenes.[5][6]
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and generally yield (E)-alkenes with high selectivity.[2][5][6]
-
Semi-stabilized ylides (e.g., with aryl substituents) often result in a mixture of (E) and (Z) isomers.[5]
Experimental Considerations
Several factors should be considered when planning a Wittig reaction with this compound:
-
Choice of Ylide : The desired stereochemistry of the alkene product will dictate the choice between a stabilized or non-stabilized ylide.
-
Base Selection : Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required to deprotonate the phosphonium salt to form non-stabilized ylides.[7] Stabilized ylides are more acidic and can be formed using weaker bases like sodium hydroxide or potassium carbonate.
-
Solvent : Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used for Wittig reactions, especially when employing strong, air- and moisture-sensitive bases.
-
Temperature : The generation of non-stabilized ylides is often carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. The reaction with the aldehyde can then be performed at temperatures ranging from low temperatures to room temperature or even with heating, depending on the reactivity of the components.
-
Work-up and Purification : A common byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes complicate purification. Chromatographic methods are frequently employed for the isolation of the desired alkene product.
Experimental Protocols
Below are generalized protocols for the Wittig reaction using both a non-stabilized and a stabilized ylide with this compound.
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol describes the reaction with methyltriphenylphosphonium bromide to yield the corresponding terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide should be observed.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (Z)-alkene.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol outlines the reaction with (carbethoxymethylene)triphenylphosphorane to produce the corresponding α,β-unsaturated ester.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available stabilized ylide)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
This compound
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Add anhydrous toluene or DCM.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 40-80 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to separate the desired (E)-α,β-unsaturated ester from triphenylphosphine oxide.
Quantitative Data Summary
The following table provides hypothetical yet plausible data for the Wittig reaction on this compound based on general principles of the reaction. Actual yields and reaction times may vary.
| Ylide | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Isomer | Hypothetical Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 6 | (Z) | 75 |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 8 | (Z) | 70 |
| (Carbethoxymethylene)triphenylphosphorane | None | Toluene | 80 | 18 | (E) | 85 |
| (Cyanomethylene)triphenylphosphorane | None | DCM | RT | 24 | (E) | 80 |
Visual Representations
Wittig Reaction Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Oxidation of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document provides a detailed protocol for the oxidation of tert-butyl 3-amino-4-formylpyridine-2-carboxylate to its corresponding carboxylic acid, 3-amino-2-(tert-butoxycarbonyl)picolinic acid. The presence of an amino group and a tert-butyl ester on the pyridine ring necessitates a mild and chemoselective oxidation method to avoid unwanted side reactions, such as oxidation of the amino group or hydrolysis of the ester. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a phosphate buffer and a chlorine scavenger, is a highly effective and widely used method for such transformations due to its high functional group tolerance.
Reaction Scheme
The overall transformation is the selective oxidation of the aldehyde group at the C4 position of the pyridine ring to a carboxylic acid group.
Starting Material: this compound Product: 3-Amino-2-(tert-butoxycarbonyl)picolinic acid Proposed Method: Pinnick Oxidation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described oxidation protocol.
| Parameter | Value |
| Starting Material | 1.0 g (4.23 mmol) |
| Sodium Chlorite (NaClO₂) | 0.765 g (8.46 mmol, 2.0 equiv) |
| Sodium Dihydrogen Phosphate | 0.762 g (6.35 mmol, 1.5 equiv) |
| 2-Methyl-2-butene | 1.8 ml (16.92 mmol, 4.0 equiv) |
| Solvent (t-BuOH:H₂O) | 20 mL (1:1 v/v) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-6 hours |
| Typical Product Yield | 85-95% |
Experimental Protocol: Pinnick Oxidation
This protocol details the step-by-step methodology for the oxidation of this compound.
Materials and Reagents:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Deionized water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.23 mmol) of this compound in a mixture of 10 mL of tert-butanol and 10 mL of deionized water.
-
Addition of Reagents: To the stirred solution, add 0.762 g (6.35 mmol) of sodium dihydrogen phosphate, followed by 1.8 mL (16.92 mmol) of 2-methyl-2-butene (a chlorine scavenger).
-
Initiation of Oxidation: In a separate container, prepare a solution of 0.765 g (8.46 mmol) of sodium chlorite in 5 mL of deionized water. Add this sodium chlorite solution dropwise to the reaction mixture over a period of 15-20 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-amino-2-(tert-butoxycarbonyl)picolinic acid.
Safety Precautions:
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Below are diagrams illustrating the key aspects of this application note.
Caption: A flowchart of the experimental workflow for the Pinnick oxidation.
Caption: The roles and interactions of reagents in the Pinnick oxidation.
Application Notes and Protocols: Selective Reduction of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
Abstract
This document provides a detailed protocol for the selective reduction of the aldehyde functionality in tert-Butyl 3-amino-4-formylpyridine-2-carboxylate to the corresponding primary alcohol, yielding tert-Butyl 3-amino-4-(hydroxymethyl)pyridine-2-carboxylate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the integrity of the tert-butyl ester and amino groups. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The selective reduction of an aldehyde in the presence of other reducible functional groups, such as esters, is a common challenge in organic synthesis. The starting material, this compound, is a valuable building block in medicinal chemistry. Its selective conversion to the corresponding alcohol is often a necessary step for further molecular elaboration. Sodium borohydride (NaBH₄) is a widely used reducing agent known for its chemoselectivity in reducing aldehydes and ketones over less reactive carbonyl groups like esters and amides.[1] This protocol outlines a robust and efficient method for this specific transformation.
Reaction Scheme
The chemical transformation described in this protocol is as follows:
Data Presentation
The following table summarizes the key quantitative data for the recommended experimental protocol.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molar Ratio (Substrate:NaBH₄) | 1 : 1.5 |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Work-up | Aqueous Quench and Extraction |
| Purification | Column Chromatography |
| Expected Yield | High |
Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl 3-amino-4-(hydroxymethyl)pyridine-2-carboxylate.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol.
Caption: Workflow for the reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a straightforward and reliable protocol for the selective reduction of this compound to its corresponding alcohol using sodium borohydride. The described method is efficient and highly selective, making it a valuable tool for synthetic chemists in the pharmaceutical and related industries.
References
Application Note and Protocol for the Deprotection of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate"
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry for the protection of amine functionalities, valued for its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][2] Similarly, tert-butyl esters are frequently employed to protect carboxylic acids. This application note provides a detailed protocol for the simultaneous deprotection of both the N-Boc group and the tert-butyl ester of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate". The procedure utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a widely adopted and robust method for such transformations.[1][3][4] The reaction proceeds via acid-catalyzed hydrolysis, yielding the corresponding trifluoroacetate salt of 3-amino-4-formylpyridine-2-carboxylic acid.[1][5] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Mechanism
The deprotection mechanism involves the protonation of the carbonyl oxygen of both the Boc group and the tert-butyl ester by trifluoroacetic acid.[1][5] This is followed by the cleavage of the tert-butyl-oxygen bond in both functional groups, which generates a stable tert-butyl cation and two intermediate species: a carbamic acid and a carboxylic acid. The carbamic acid is unstable and readily undergoes decarboxylation to produce the free amine.[1][2][5] The resulting 3-amino-4-formylpyridine-2-carboxylic acid is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
Experimental Protocol
Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or methyl tert-butyl ether (MTBE) for precipitation/crystallization
-
Deuterated solvent (e.g., DMSO-d₆) for NMR analysis
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
High-resolution NMR spectrometer
-
Mass spectrometer
Detailed Procedure
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous dichloromethane (DCM). The typical concentration of the substrate is in the range of 0.1-0.5 M.[1]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of TFA: While stirring, add trifluoroacetic acid (TFA) dropwise to the solution. The volume of TFA can range from 25% to 100% (v/v) relative to the volume of DCM.[1][4] For a complete and rapid deprotection of both the Boc group and the tert-butyl ester, a higher concentration of TFA (e.g., 50% v/v) is recommended.
-
Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.[4] This will typically yield the crude product as the trifluoroacetate salt.
Work-up and Purification
The work-up procedure will depend on the stability and desired form of the final product (free amine or TFA salt).
Method A: Isolation of the TFA Salt
-
After solvent removal, the crude TFA salt can be solidified by trituration with a solvent in which it is insoluble, such as diethyl ether or MTBE.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the purified 3-amino-4-formylpyridine-2-carboxylic acid trifluoroacetate salt.
Method B: Isolation of the Zwitterionic Free Amino Acid
-
After the initial removal of the bulk of DCM and TFA, dissolve the residue in a minimal amount of water or a suitable organic solvent.
-
Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7. Be cautious as CO₂ evolution will occur.
-
The zwitterionic product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), although its polarity may make extraction challenging. The combined organic layers should be washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the free amino acid.[4]
Data Presentation: Typical Reaction Parameters
| Parameter | Typical Range/Value | Purpose |
| Substrate Concentration | 0.1 - 0.5 M in DCM | To ensure efficient reaction kinetics while maintaining solubility. |
| TFA Concentration | 25% - 100% (v/v) relative to DCM | Higher concentrations ensure rapid and complete removal of both the Boc group and the tert-butyl ester. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any potential exotherm, followed by reaction at ambient temperature. |
| Reaction Time | 1 - 4 hours | Sufficient time for complete deprotection; can be monitored by TLC or LC-MS. |
| Work-up | Evaporation followed by precipitation or neutralization | To isolate the product as either the TFA salt or the free zwitterionic amino acid. |
Visualization
Experimental Workflow
References
Application Notes and Protocols: Use of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a highly versatile and valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique trifunctional nature, featuring a Boc-protected amine, a reactive formyl group, and a tert-butyl ester, allows for a diverse range of selective chemical transformations. The orthogonal reactivity of these functional groups enables the construction of complex molecular architectures, making it a key intermediate in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the multi-step synthesis of fused heterocyclic systems, which are prominent scaffolds in many biologically active compounds. The strategic positioning of the amino and formyl groups facilitates cyclization reactions to form fused pyridines, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities, including kinase inhibition.[1][2]
Synthetic Applications and Protocols
The strategic arrangement of the amino and formyl groups on the pyridine ring of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through condensation and cyclization reactions. Below are two detailed synthetic pathways illustrating its application in the construction of medicinally relevant scaffolds.
Application 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol outlines a two-step synthesis of a pyrido[2,3-d]pyrimidine derivative, a scaffold of significant interest in drug discovery due to its presence in numerous kinase inhibitors and other therapeutic agents.[1][2] The synthesis involves an initial condensation reaction with a suitable active methylene compound, followed by cyclization.
Workflow for the Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Caption: Multi-step synthesis of a pyrido[2,3-d]pyrimidine derivative.
Experimental Protocols
Step 1: Knoevenagel Condensation
This step involves the condensation of the formyl group of the starting material with an active methylene compound, in this case, ethyl cyanoacetate, to form a stable intermediate.
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate condensation product.
-
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
The intermediate from Step 1 undergoes cyclization with guanidine to form the desired fused heterocyclic system.
-
Materials:
-
Intermediate condensation product from Step 1
-
Guanidine nitrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous DMF, add guanidine nitrate (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the intermediate condensation product (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and quench the excess NaH by the slow addition of ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrido[2,3-d]pyrimidine derivative.
-
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Starting Material | Ethyl cyanoacetate | 1 : 1.1 | Ethanol | Reflux | 4-6 | 85-90 |
| 2 | Intermediate | Guanidine nitrate | 1 : 1.2 | DMF | 100 | 8-12 | 60-70 |
Application 2: Synthesis of a Fused Dihydronaphthyridine Derivative
This protocol describes the synthesis of a dihydronaphthyridine derivative through a multi-component reaction, highlighting the versatility of this compound in constructing complex heterocyclic systems in a convergent manner. Such scaffolds are of interest in the development of novel CNS active compounds.[1]
Workflow for the Synthesis of a Fused Dihydronaphthyridine Derivative
Caption: One-pot synthesis of a fused dihydronaphthyridine derivative.
Experimental Protocol
One-Pot Multi-Component Reaction
This one-pot reaction involves the condensation of the starting material with malononitrile and dimedone in the presence of a catalyst to directly form the complex fused dihydronaphthyridine structure.
-
Materials:
-
This compound
-
Malononitrile
-
Dimedone
-
Ammonium acetate (catalyst)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), malononitrile (1.0 eq), and dimedone (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 10-14 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, which will cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fused dihydronaphthyridine derivative.
-
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (1:2:3) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Starting Material | Malononitrile | Dimedone | 1 : 1 : 1 | Acetic Acid | Reflux | 10-14 | 75-85 |
Conclusion
This compound serves as a cornerstone for the efficient synthesis of diverse and complex heterocyclic molecules. The protocols detailed herein provide a framework for its application in constructing medicinally relevant scaffolds such as pyrido[2,3-d]pyrimidines and fused dihydronaphthyridines. The versatility of this starting material, coupled with the robustness of the described synthetic routes, offers significant opportunities for the exploration of new chemical space in drug discovery and development programs. Researchers can adapt these methodologies to introduce further diversity and complexity, paving the way for the discovery of novel therapeutic agents.
References
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and agents targeting the central nervous system.[1] Its strategic functionalization, featuring a Boc-protected amine and a reactive formyl group, allows for systematic structural modifications essential for robust structure-activity relationship (SAR) studies. The 2-aminopyridine core is a well-established pharmacophore that can effectively interact with the hinge region of many kinases, while the formyl group at the 4-position serves as a convenient handle for introducing diverse substituents to explore the kinase's active site.[1] This document provides detailed application notes and protocols for leveraging this scaffold in SAR-driven drug discovery campaigns, with a focus on kinase inhibition.
Key Features of the Scaffold
The utility of this compound in SAR studies stems from the orthogonal reactivity of its functional groups:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the 3-amino functionality, allowing for selective reactions at the formyl position. It can be readily deprotected under acidic conditions for further derivatization.
-
Formyl Group: This versatile functional group can undergo a wide range of chemical transformations, including:
-
Reductive amination to introduce various amine-containing side chains.
-
Wittig reactions to form alkenes.
-
Oxidation to a carboxylic acid for amide coupling.
-
Reduction to an alcohol for ether synthesis.
-
This dual functionality enables the creation of large libraries of analogues for comprehensive SAR exploration.[1]
Application in Kinase Inhibitor Development
The pyridine scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.[1] Derivatives of this compound can be elaborated to target various kinases implicated in oncology and inflammatory diseases, such as p38 MAP kinase, PIM-1, VRK1/2, and CDK2.[1][2][3]
Structure-Activity Relationship (SAR) Data for Related Pyridine-Based Kinase Inhibitors
Table 1: Pyridine-Based VRK1/2 Inhibitors [4]
| Compound | Target Kinase | IC50 (nM) |
| 26 | VRK1 | 150 |
| 5 | VRK1 | 260 |
| 19 | VRK1 | 674 |
| BI-D1870 (1) | VRK1 | 33 |
Table 2: Pyridine-Based CDK2 Inhibitors
| Compound | Target Kinase | IC50 (µM) |
| 4 | CDK2/cyclin A2 | 0.24 |
| 11 | CDK2/cyclin A2 | 0.50 |
| 1 | CDK2/cyclin A2 | 0.57 |
| 8 | CDK2/cyclin A2 | 0.65 |
| 14 | CDK2/cyclin A2 | 0.93 |
| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 |
Table 3: Pyridine-Based PIM-1 Inhibitors [3][5]
| Compound | Target Kinase | IC50 (nM) |
| 12 | PIM-1 | 14.3 |
| 6 | PIM-1 | 19.4 |
| 13 | PIM-1 | 19.8 |
| 11 | PIM-1 | 42.3 |
Experimental Protocols
General Synthesis of Derivatives via Reductive Amination
This protocol describes the synthesis of a library of derivatives by reacting the formyl group of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for determining the IC50 value of synthesized compounds against a target kinase.[1]
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 2.5 µL of the diluted inhibitor compound or DMSO (for controls) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.[1]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Context: p38 MAP Kinase
Derivatives of the 2-aminopyridine scaffold are often designed to inhibit p38 MAP kinase, a key enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2] Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases.
Conclusion
This compound is a valuable starting material for the synthesis of diverse compound libraries for SAR studies. The protocols and data presented here for related pyridine derivatives provide a solid framework for the design, synthesis, and evaluation of novel kinase inhibitors. By systematically modifying the scaffold and assessing the biological activity of the resulting analogues, researchers can elucidate key SAR trends and optimize compounds for potency, selectivity, and desirable drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in drug discovery.[1] tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile starting material for the synthesis of a diverse range of substituted pyridines, particularly fused-ring systems of significant pharmacological interest. The presence of vicinal amino and formyl groups on the pyridine core allows for facile construction of annulated heterocyclic systems through various cyclization strategies.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines, focusing on the utility of this compound as a key building block. The protocols outlined herein are designed to be readily implemented in a standard laboratory setting.
Key Synthetic Strategies
The strategic positioning of the amino and formyl groups in this compound enables a variety of synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the formyl position.[2] Key transformations include:
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Friedländer Annulation: This classic reaction involves the condensation of an o-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl, leading to the formation of quinoline or, in this case, naphthyridine-like structures.[3]
-
Knoevenagel Condensation followed by Cyclization: The formyl group can undergo a Knoevenagel condensation with active methylene compounds. The resulting intermediate can then undergo intramolecular cyclization involving the adjacent amino group to form fused pyridines.
-
Synthesis of Pyrido[3,4-d]pyrimidines: Reaction with reagents like urea, guanidine, or amidines can lead to the formation of a fused pyrimidine ring, yielding pyrido[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities.
Application Note 1: Synthesis of Pyrido[3,4-b]pyridines via Friedländer Annulation
The Friedländer synthesis offers a direct and efficient method for constructing the pyrido[3,4-b]pyridine (1,8-naphthyridine) scaffold from this compound. This reaction is typically catalyzed by either acid or base and involves the condensation with a ketone or another active methylene compound.[3][4]
Logical Workflow for Friedländer Annulation
Caption: Workflow of the Friedländer Annulation.
Experimental Protocol 1: Synthesis of tert-Butyl 3-cyano-4-(trifluoromethyl)pyrido[3,4-b]pyridine-2-carboxylate
This protocol details the synthesis of a substituted pyrido[3,4-b]pyridine derivative via a Friedländer-type reaction.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| 3,3,3-Trifluoro-2-oxopropanenitrile | Synthesis Grade | Commercial Source |
| Piperidine | Reagent Grade | Commercial Source |
| Ethanol | Anhydrous | Commercial Source |
| Diethyl ether | Anhydrous | Commercial Source |
| Hexane | HPLC Grade | Commercial Source |
Procedure:
-
To a solution of this compound (1.0 g, 4.0 mmol) in anhydrous ethanol (20 mL), add 3,3,3-trifluoro-2-oxopropanenitrile (0.54 g, 4.4 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and diethyl ether as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure tert-butyl 3-cyano-4-(trifluoromethyl)pyrido[3,4-b]pyridine-2-carboxylate.
Table 2: Expected Results and Characterization
| Product | Yield (%) | Physical Appearance | M.P. (°C) | 1H NMR (CDCl3, δ ppm) |
| tert-Butyl 3-cyano-4-(trifluoromethyl)pyrido[3,4-b]pyridine-2-carboxylate | 75-85 | Pale yellow solid | 155-157 | 9.25 (s, 1H), 8.90 (d, 1H, J=4.8 Hz), 7.85 (d, 1H, J=4.8 Hz), 1.70 (s, 9H) |
Application Note 2: Synthesis of Pyrido[3,4-d]pyrimidinones via Cyclocondensation with Urea
The reaction of this compound with urea provides a straightforward route to pyrido[3,4-d]pyrimidin-4(3H)-ones. This transformation is valuable for accessing scaffolds with potential applications as kinase inhibitors and other therapeutic agents.
Signaling Pathway for Pyrido[3,4-d]pyrimidinone Synthesis
Caption: Pathway for Pyrido[3,4-d]pyrimidinone Synthesis.
Experimental Protocol 2: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate
This protocol describes the cyclocondensation reaction of the starting material with urea to yield a pyrido[3,4-d]pyrimidinone derivative.
Table 3: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Urea | Reagent Grade | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | Reagent Grade | Commercial Source |
| Ethyl acetate | HPLC Grade | Commercial Source |
| Hexane | HPLC Grade | Commercial Source |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 4.0 mmol) and urea (0.36 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (15 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 10 mol%).
-
Heat the reaction mixture to 120-130 °C and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization from an ethyl acetate/hexane mixture.
Table 4: Expected Results and Characterization
| Product | Yield (%) | Physical Appearance | M.P. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| tert-Butyl 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | 65-75 | White to off-white solid | 210-212 | 11.5 (br s, 1H), 8.80 (s, 1H), 8.65 (d, 1H, J=5.0 Hz), 7.70 (d, 1H, J=5.0 Hz), 1.65 (s, 9H) |
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of a wide range of substituted and fused pyridine derivatives. The protocols detailed in these application notes provide robust and reproducible methods for accessing pyrido[3,4-b]pyridines and pyrido[3,4-d]pyrimidinones, which are important scaffolds in medicinal chemistry and drug development. The straightforward nature of these transformations, coupled with the potential for further functionalization of the products, underscores the utility of this starting material in the generation of diverse chemical libraries for biological screening. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel analogues with tailored properties.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
Disclaimer: The chemical name "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" provided in the topic does not correspond to a readily available compound in chemical literature. This guide will focus on the synthesis and optimization of a closely related and commonly used isomer, tert-butyl (4-formylpyridin-2-yl)carbamate . The methodologies and troubleshooting advice provided are based on the synthesis of this analog and are expected to be highly relevant.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of tert-butyl (4-formylpyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl (4-formylpyridin-2-yl)carbamate?
The most prevalent method is the protection of the amino group of 4-formylpyridin-2-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a nucleophilic acyl substitution where the amino group attacks the Boc anhydride.
Q2: Why is a base necessary for the Boc protection reaction?
While the reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic, a base is commonly used to accelerate the reaction, especially for less nucleophilic amines like aminopyridines.[1] The base neutralizes the protonated amine formed during the reaction, driving the equilibrium towards the product.[1]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of Boc protection, particularly for weakly nucleophilic amines.[1] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine.[1] However, its use can also lead to side reactions.[1]
Q4: What are the common side reactions, and how can they be minimized?
The most common side reaction is the formation of the di-Boc protected amine, where both hydrogen atoms of the primary amine are substituted.[1][2] This is more likely to occur with highly reactive amines or when using a strong catalyst like DMAP.[1] To minimize this, one can use a less reactive base, control the stoichiometry of Boc₂O, and avoid excessive reaction times and temperatures.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the product, being less polar than the starting amine, will have a higher Rf value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Nucleophilicity of the Amine: Aminopyridines can be weakly nucleophilic. 2. Poor Solubility of Starting Material: The starting amine may not be fully dissolved in the chosen solvent.[3] 3. Insufficient Reagent Activity: The Boc₂O may have degraded due to improper storage. | 1. Use a Catalyst: Add a catalytic amount of DMAP to increase the reaction rate.[1] 2. Change Solvent: Try a different solvent or a solvent mixture to improve solubility. For zwitterionic starting materials, aqueous basic solutions might be effective.[3] 3. Use Fresh Reagent: Ensure that the Boc₂O is fresh and has been stored under appropriate conditions (cool and dry). |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Steric Hindrance: Bulky groups near the amino group can slow down the reaction. 3. Reversible Reaction: The reaction may be in equilibrium. | 1. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture. Monitor progress by TLC. 2. Use More Forcing Conditions: A higher temperature or a stronger base might be necessary. 3. Use Stoichiometric Base: Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used to drive the reaction forward. |
| Formation of Multiple Products | 1. Di-Boc Protection: The primary amine has been protected twice.[1][2] 2. Reaction with Solvent: The solvent may be participating in the reaction. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Avoid large excesses. 2. Choose an Inert Solvent: Use a non-reactive solvent such as THF, DCM, or acetonitrile. |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: The product and unreacted starting material or byproducts may have similar Rf values on TLC. 2. Presence of Excess Boc₂O and its Byproducts: These can complicate the purification process. | 1. Optimize Chromatography: Use a different solvent system for column chromatography or try a different purification technique like crystallization. 2. Workup Procedure: After the reaction, quench with a nucleophilic amine scavenger resin or wash the organic layer with a mild acid to remove unreacted amine and base. |
Data Presentation: Optimizing Reaction Conditions
| Starting Material | Reagents and Conditions | Solvent | Yield | Reference |
| Aminopyridine | (Boc)₂O, EDCI, HOBT, Triethylamine, Room Temperature, 0.5-2h | Dichloromethane | 80-90% | [2][4] |
| 2-Amino-4-methylpyridine | (Boc)₂O, Room Temperature, 3 days | tert-Butanol | 84% | [5][6] |
| 4-Aminopyridine | (Boc)₂O, Triethylamine, Room Temperature, 1-4h | Tetrahydrofuran | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-Formylpyridin-2-amine
Materials:
-
4-Formylpyridin-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-formylpyridin-2-amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq).
-
If the reaction is slow, add a catalytic amount of DMAP (0.05-0.1 eq).
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To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-formylpyridin-2-yl)carbamate.
Mandatory Visualizations
Caption: Boc protection of 4-formylpyridin-2-amine.
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
"tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" reaction side products and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-amino-4-formylpyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The synthesis of this compound typically involves the protection of the amino group of a corresponding aminopyridine precursor, followed by formylation of the pyridine ring. A common strategy is the protection of a 3-aminopyridine-2-carboxylate derivative with a tert-butoxycarbonyl (Boc) group, followed by directed ortho-metalation and formylation.
Q2: What are the critical reaction parameters to control during the synthesis?
To ensure optimal yield and purity, careful control of reaction conditions is crucial. Key parameters include:
-
Temperature: Many steps, particularly metalation and formylation, are conducted at low temperatures (e.g., -78 °C) to control exothermic reactions and minimize the formation of side products.[1]
-
Reagent Purity: The purity of starting materials is essential to prevent the introduction of impurities that may be difficult to remove later.
-
Inert Atmosphere: Reactions involving organometallic intermediates must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete reaction.
-
Degradation of starting material or product.
-
Suboptimal reaction temperature.
-
Presence of moisture in the reaction.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.
-
Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For exothermic reactions, slow, portion-wise addition of reagents can help control the temperature.[1]
-
Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Perform the reaction under a positive pressure of an inert gas.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Side Products and Impurities:
| Impurity/Side Product | Potential Cause | Proposed Mitigation Strategy |
| Over-reaction Product (di-formylated) | Excess formylating agent or prolonged reaction time. | Use a stoichiometric amount of the formylating agent and monitor the reaction closely. |
| Oxidized Product (Carboxylic Acid) | Presence of oxidizing agents or exposure to air during workup. | Maintain an inert atmosphere and use deoxygenated solvents. Consider using a milder oxidizing agent if applicable to the synthetic route. |
| Reduced Product (Alcohol) | Use of overly aggressive reducing agents if a reduction step is involved in the overall synthesis scheme. | Select a milder reducing agent and control the stoichiometry. |
| Hydrolysis of tert-butyl ester | Exposure to acidic conditions during reaction or workup. | Maintain neutral or basic conditions during workup and purification. |
| Starting Material | Incomplete reaction. | Increase reaction time or temperature (with caution), or consider a more active catalyst if applicable. |
Experimental Protocols
General Protocol for the Synthesis of a Formylpyridine Derivative (Illustrative)
Please note: This is a generalized protocol and may need to be adapted for the specific synthesis of this compound.
-
Protection of the Amino Group: To a solution of the starting aminopyridine in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Directed Ortho-Metalation: Cool the solution of the Boc-protected aminopyridine to -78 °C under an inert atmosphere. Add a strong base (e.g., n-butyllithium) dropwise. Stir the mixture at this temperature for a specified time to allow for the deprotonation of the pyridine ring.
-
Formylation: Add a formylating agent (e.g., N,N-dimethylformamide, DMF) dropwise to the cooled solution. Allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product is typically purified by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Purification of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" derivatives by column chromatography
Welcome to the Technical Support Center for the chromatographic purification of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound derivatives by silica gel column chromatography often challenging?
A1: The purification of these derivatives can be challenging due to the inherent properties of the molecule. The pyridine nitrogen imparts basicity, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in issues such as peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1]
Q2: What are the most common problems encountered during the column chromatography of these compounds?
A2: The most frequently reported issues include:
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Poor Separation: Difficulty in separating the desired product from starting materials or byproducts with similar polarities.
-
Peak Tailing: Asymmetrical peaks with a "tailing" edge, which reduces resolution and purity of collected fractions. This is primarily due to the interaction between the basic pyridine nitrogen and acidic silica gel.[1]
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Compound Sticking to the Column: The product may not elute from the column, even with highly polar solvent systems, due to strong binding to the stationary phase.[2]
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Sample Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive molecules.[1]
Q3: How can I predict the appropriate solvent system for my column?
A3: Thin-Layer Chromatography (TLC) is the best method to determine a suitable solvent system. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. This generally translates to a good separation on a column.[3]
Q4: My compound is poorly soluble in the determined chromatography solvent. How should I load it onto the column?
A4: For compounds with low solubility in the eluent, a technique called "dry loading" is recommended.[4] This involves pre-adsorbing the compound onto a small amount of silica gel before loading it onto the column. This method prevents issues with precipitation at the top of the column and often leads to better separation.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (Rf ≈ 0 on TLC) or sticks to the top of the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A common solvent system is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol).[2] |
| Strong interaction with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (TEA) or a few drops of ammonium hydroxide, to the eluent (typically 0.1-1% v/v).[2][6] This will neutralize the acidic silanol groups. | |
| Poor separation of the product from impurities (co-elution). | Inappropriate eluent system. | Optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and the impurities. |
| Column is overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded. A general guideline is a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[3] | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration and separation. | |
| Significant peak tailing is observed. | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. | Add a competing base like triethylamine (0.1-1% v/v) to your mobile phase to block the active sites on the silica gel.[7][8] |
| Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polar-bonded silica phase.[9] | ||
| The compound appears to be decomposing on the column (streaking, multiple new spots on TLC of fractions). | The compound is unstable on acidic silica gel. | Minimize the time the compound spends on the column by using flash chromatography.[10] |
| Deactivate the silica gel by pre-flushing the column with a solvent system containing triethylamine.[6] | ||
| Switch to a less acidic stationary phase like alumina.[9] |
Quantitative Data Summary
The following tables provide general quantitative guidelines for the column chromatography of polar basic compounds like this compound derivatives.
Table 1: Typical Solvent Systems for Normal Phase Chromatography
| Solvent System | Typical Starting Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Good starting point for moderately polar compounds. Increase ethyl acetate content to increase polarity. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar compounds.[2] |
| Ethyl Acetate / Methanol | 99:1 to 9:1 | An alternative polar system. |
| Chloroform / Methanol | 99:1 to 9:1 | Can be effective, but be aware of the different solubility properties compared to DCM/Methanol.[11] |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard and widely available. Use 230-400 mesh for higher resolution (flash chromatography). |
| Silica Gel to Compound Ratio (w/w) | 30:1 to 100:1 | Higher ratios are used for more difficult separations.[3] |
| Mobile Phase Additive (for basic compounds) | Triethylamine (TEA) | 0.1 - 1.0% (v/v) |
| Target Rf on TLC | 0.2 - 0.4 | Provides a good balance between retention and elution time on the column.[3] |
Experimental Protocols
Detailed Methodology for TLC Analysis
-
Preparation of TLC Plate: Use a silica gel coated TLC plate.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or iodine).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance travelled by the spot) / (distance travelled by the solvent front).
General Protocol for Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to aid packing.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel.[12]
-
Dry Loading (for poorly soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (2-3 times the weight of the crude product). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[3][4]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Visualizations
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. sorbtech.com [sorbtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Recrystallization of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the compound, or an insufficient volume of solvent has been used.
-
Solution:
-
Gradually add more of the hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.
-
If the compound remains insoluble, a more polar solvent or a co-solvent system may be necessary. Consider solvents such as ethyl acetate, isopropanol, or a mixture of toluene and a small amount of a more polar solvent. Always perform a small-scale test with any new solvent system.
-
Problem: The product "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also occur if the compound is impure, leading to a significant depression of its melting point.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature, and then gradually moving it to a cooler environment like a refrigerator.
-
If oiling out persists, try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Adding a seed crystal of the pure compound can also promote crystallization.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause: Too much solvent was used, the solution is not sufficiently supersaturated at the lower temperature, or the cooling process was too rapid.
-
Solution:
-
Try to induce crystallization by scratching the inner surface of the flask with a glass rod.
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Add a seed crystal of the pure product.
-
If the above methods fail, the solvent volume needs to be reduced. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Consider placing the solution in an ice bath to further decrease the solubility of the compound.
-
Problem: The resulting crystals are discolored or appear impure.
-
Possible Cause: Impurities are co-precipitating with the product. Common impurities can include unreacted starting materials from the synthesis (e.g., di-tert-butyl dicarbonate byproducts) or degradation products from the oxidation of the formyl group or hydrolysis of the Boc-protecting group.
-
Solution:
-
A second recrystallization step may be necessary.
-
Consider treating the hot solution with a small amount of activated charcoal to remove colored impurities. Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of the desired product, potentially lowering the yield.
-
Problem: Low recovery of the recrystallized product.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the solvent even at low temperatures, or crystals were lost during filtration.
-
Solution:
-
Ensure the minimum amount of hot solvent is used for dissolution.
-
Cool the solution thoroughly in an ice bath before filtration to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
The filtrate can be concentrated and a second crop of crystals can be collected, although these may be of lower purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A high-purity product can be obtained by recrystallization from dry toluene under a nitrogen atmosphere.[1] However, other solvents or solvent systems may also be effective. A solvent screening is recommended to find the optimal conditions for your specific product purity and yield requirements.
Q2: Why is it important to use dry solvent and a nitrogen atmosphere?
The tert-butylcarbonyl (Boc) protecting group is sensitive to hydrolysis, which can be catalyzed by acid or base.[1] Using a dry solvent minimizes the risk of hydrolysis. The formyl group is susceptible to oxidation, and a nitrogen atmosphere will help to prevent this degradation.[1]
Q3: What are the likely impurities in a crude sample of this compound?
Potential impurities can include:
-
Unreacted starting materials from the synthesis.
-
Byproducts from the Boc-protection step.
-
The corresponding carboxylic acid, formed by oxidation of the formyl group.[1]
-
The de-protected amine, resulting from the hydrolysis of the Boc group.
Q4: How can I determine the purity of my recrystallized product?
The purity of the final product can be assessed using techniques such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and lower the melting point.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify any impurities.
Experimental Protocol: Recrystallization from Toluene
This protocol provides a general procedure for the recrystallization of this compound using toluene.
Materials:
-
Crude this compound
-
Dry toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Nitrogen source
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of dry toluene. Heat the mixture gently with stirring. Continue to add small portions of hot toluene until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel to remove the solid impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold dry toluene to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. It is recommended to store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C) to prevent degradation.[1]
Quantitative Data Summary
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality |
| Toluene | Low | High | Good |
| Ethyl Acetate | |||
| Isopropanol | |||
| Acetonitrile | |||
| Heptane |
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Experimental workflow for recrystallization.
References
Common challenges in the reductive amination of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate."
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the reductive amination of this compound?
The primary challenge stems from the electronic properties of the starting material. The 3-amino group on the pyridine ring exhibits low nucleophilicity due to the electron-withdrawing nature of the pyridine ring itself and the adjacent carboxylate group. This reduced nucleophilicity can lead to slow or incomplete imine formation, which is a critical step in the reductive amination process, often resulting in low overall reaction yields.
Q2: Which reducing agent is most suitable for this reaction?
Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for this transformation.[1][2][3][4] STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones, especially with weakly nucleophilic amines.[4] Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the starting aldehyde before it can form the imine intermediate.[1]
Q3: Can I use other reducing agents like sodium borohydride or sodium cyanoborohydride?
While other reducing agents can be used for reductive aminations, they may be less effective for this specific substrate. Sodium borohydride can prematurely reduce the aldehyde functionality.[1] Sodium cyanoborohydride can be effective, but it is toxic and its reactivity is pH-dependent.[1] For challenging substrates like this aminopyridine derivative, STAB generally provides better yields and cleaner reactions.[3]
Q4: What solvents are appropriate for this reaction?
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB.[2][3] Tetrahydrofuran (THF) can also be a suitable option. Protic solvents like methanol are generally not recommended with STAB as they can cause its decomposition.[1][2]
Q5: Is acid catalysis necessary for this reaction?
For weakly nucleophilic amines, acid catalysis can facilitate imine formation. Acetic acid is often used as a catalyst in reductive aminations with STAB.[3] However, the necessity and amount of acid should be determined empirically, as excess acid can lead to unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Low Nucleophilicity of the Amine: The 3-amino group on the pyridine ring is weakly nucleophilic, leading to poor imine formation. 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for this specific substrate. 3. Reaction Conditions Not Optimized: Temperature, reaction time, or concentration may be suboptimal. | 1. Use an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is highly recommended for electron-deficient amines.[3] 2. Consider acid catalysis: Add a catalytic amount of acetic acid to promote imine formation.[3] 3. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration. A moderate increase in temperature (e.g., to 40-50 °C) may be beneficial. 4. Pre-form the imine: In some cases, allowing the aldehyde and amine to stir together for a period before adding the reducing agent can improve yields. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reducing Agent: The amount of reducing agent may not be enough to drive the reaction to completion. 2. Decomposition of Reducing Agent: STAB is moisture-sensitive. 3. Equilibrium Favoring Starting Materials: The imine formation equilibrium may lie towards the starting materials. | 1. Increase the equivalents of the reducing agent: Use 1.5 to 2.0 equivalents of STAB. 2. Ensure anhydrous conditions: Use dry solvents and reagents. Consider adding a drying agent like anhydrous sodium sulfate. 3. Remove water: If pre-forming the imine, consider using a Dean-Stark apparatus or adding molecular sieves to remove water and drive the equilibrium towards the imine. |
| Formation of Side Products | 1. Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde to the corresponding alcohol. 2. Over-alkylation of the Amine: If a primary amine is used as the nucleophile, dialkylation can occur. 3. Formation of byproducts from STAB: In some cases, ethylated byproducts have been observed, likely from the decomposition of the reducing agent.[5] | 1. Use a selective reducing agent: STAB is less likely to reduce aldehydes compared to other borohydrides.[1] Add the reducing agent after a period of imine formation. 2. Control stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to minimize dialkylation. For particularly problematic cases, a stepwise procedure of imine formation followed by reduction can be employed.[3] 3. Use fresh reducing agent and ensure anhydrous conditions: This can minimize the decomposition of STAB. |
Experimental Protocols
Representative Protocol for Reductive Amination:
To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M) is added sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) in one portion. A catalytic amount of acetic acid (0.1-0.5 eq.) may be added if required. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for an Analogous Reductive Amination
The following table presents data from the reductive amination of N-Boc-3-amino-4-chloropyridine with various aldehydes, which serves as a useful reference for expected yields with a structurally similar substrate.[5]
| Amine | Aldehyde | Reducing Agent | Solvent | Additive | Yield (%) |
| N-Boc-3-amino-4-chloropyridine | Benzaldehyde | NaBH(OAc)₃ | DCE | TMSOTf | 79 |
| N-Boc-3-amino-4-chloropyridine | 4-Bromobenzaldehyde | NaBH(OAc)₃ | DCE | TMSOTf | 92 |
| N-Boc-3-amino-4-chloropyridine | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCE | TMSOTf | 76 |
| N-Boc-3-amino-4-chloropyridine | Cinnamaldehyde | NaBH(OAc)₃ | DCE | TMSOTf | 76 |
Visualizing the Workflow and Troubleshooting Logic
Reductive Amination Workflow
Caption: A general workflow for the one-pot reductive amination.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues.
References
- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Wittig reactions with "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate"
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the efficiency of Wittig reactions with the substrate tert-Butyl 3-amino-4-formylpyridine-2-carboxylate.
Troubleshooting Guide
Users may encounter several challenges during the Wittig olefination of this compound due to its unique electronic and steric properties. This guide provides a systematic approach to identify and resolve common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The chosen base may not be strong enough to deprotonate the phosphonium salt effectively. | - Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[1] - Ensure anhydrous reaction conditions, as ylides are sensitive to moisture.[2] - Monitor ylide formation by a color change (often to deep yellow or orange). |
| 2. Reduced Aldehyde Reactivity: The electron-donating amino group at the 3-position can decrease the electrophilicity of the formyl group at the 4-position. | - Consider N-activation of the pyridine ring to enhance the aldehyde's reactivity. This can be achieved by using a Lewis acid or by forming an N-oxide, followed by the Wittig reaction. - Increase the reaction temperature or prolong the reaction time. | |
| 3. Steric Hindrance: The tert-butyl group and the substituent at the 3-position may sterically hinder the approach of the Wittig reagent.[3][4] | - Use a less sterically demanding phosphonium ylide if possible. - The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters, can be less sensitive to steric hindrance and is a viable alternative.[5] | |
| Formation of Side Products | 1. Aldol Condensation of the Aldehyde: Under basic conditions, the aldehyde may undergo self-condensation. | - Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize self-condensation. |
| 2. Ylide Decomposition: The ylide may be unstable under the reaction conditions, especially at elevated temperatures. | - Prepare the ylide in situ at a low temperature and use it immediately.[1] | |
| 3. Reaction with other functional groups: The amino or ester groups might react with a very reactive ylide or strong base. | - While less common, consider protecting the amino group if it interferes with the reaction. However, the Boc group in the starting material already serves this purpose. | |
| Difficulty in Product Purification | 1. Removal of Triphenylphosphine Oxide: This byproduct of the Wittig reaction can be challenging to separate from the desired alkene. | - Triphenylphosphine oxide can often be precipitated by adding a non-polar solvent like hexane or a mixture of hexane and ether, followed by filtration. - Column chromatography is a standard method for purification. |
| Unfavorable Stereoselectivity (E/Z Mixture) | 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[5][6] | - For Z-alkene: Use an unstabilized ylide (e.g., derived from an alkyl halide) in a salt-free solvent system.[5] - For E-alkene: Use a stabilized ylide (e.g., one with an adjacent electron-withdrawing group like an ester or ketone).[6] The Schlosser modification can also be employed for E-alkene synthesis with unstabilized ylides.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my Wittig reaction with this compound is not working?
A1: The first step is to ensure the successful formation of your phosphonium ylide. This is often the critical step. Confirm that your phosphonium salt is pure and dry, and that you are using a sufficiently strong base under strictly anhydrous conditions. A distinct color change upon addition of the base is a good visual indicator of ylide formation.
Q2: How do the substituents on the pyridine ring of my substrate affect the Wittig reaction?
A2: The substituents have significant electronic and steric effects. The amino group at the 3-position is electron-donating, which can reduce the reactivity of the adjacent aldehyde. The tert-butyl ester at the 2-position adds steric bulk. This combination may necessitate more forcing reaction conditions (e.g., stronger base, higher temperature) or the use of a more reactive Wittig reagent.
Q3: Should I be concerned about the stability of this compound under the basic conditions of the Wittig reaction?
A3: While the substrate is generally stable, prolonged exposure to very strong bases and high temperatures could potentially lead to side reactions. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate and to add the aldehyde to the ylide solution to minimize its exposure to the basic conditions.
Q4: I am getting a mixture of E and Z isomers. How can I control the stereoselectivity?
A4: The stereoselectivity of the Wittig reaction is primarily determined by the nature of the ylide.[5][6]
-
To favor the Z-isomer , use an unstabilized ylide (e.g., from a simple alkyl halide) in an aprotic, non-polar solvent like THF or ether.
-
To favor the E-isomer , use a stabilized ylide (e.g., a phosphorane with an adjacent ester or ketone group). These ylides are less reactive, so you may need to heat the reaction.
Q5: Are there any alternative reactions to the Wittig reaction for this olefination?
A5: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that often provides better yields, especially with sterically hindered aldehydes, and generally favors the formation of the E-alkene.[5] The HWE reaction uses a phosphonate ester, and the resulting phosphate byproduct is water-soluble, which simplifies purification.
Experimental Protocols
General Protocol for Wittig Reaction with an Unstabilized Ylide (Z-selective)
-
Preparation of the Phosphonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate alkyl halide (1.0 eq) in anhydrous toluene. Add triphenylphosphine (1.0 eq) and stir the mixture at reflux for 24 hours. Cool the reaction to room temperature, collect the precipitated phosphonium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Ylide Formation and Wittig Reaction: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise. A distinct color change should be observed. Stir the mixture at this temperature for 1 hour.
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Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.
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Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Wittig Reaction with a Stabilized Ylide (E-selective)
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Ylide Formation and Wittig Reaction: In a round-bottom flask, suspend the stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.5 eq) in a suitable solvent like toluene.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the E-alkene.
Visualizations
References
Technical Support Center: Oxidation of tert-Butyl 3-amino-4-(hydroxymethyl)pyridine-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-amino-4-formylpyridine-2-carboxylate and its precursors. The primary focus is on preventing the over-oxidation of the aldehyde functional group to a carboxylic acid during its synthesis from the corresponding primary alcohol.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound from its corresponding alcohol, but my final product is contaminated with the carboxylic acid. What is causing this?
A: The formation of a carboxylic acid byproduct is a common issue known as over-oxidation. The aldehyde group in your target compound is susceptible to further oxidation, especially when using strong or non-selective oxidizing agents.[1][2] To prevent this, it is crucial to use mild and selective oxidation methods and carefully control the reaction conditions.[3][4][5] The presence of water can also promote the over-oxidation of the aldehyde to a carboxylic acid, particularly when using reagents like PCC.[6][7][8]
Q2: Which oxidizing agents are recommended to selectively form the aldehyde and avoid the carboxylic acid byproduct?
A: For the selective oxidation of primary alcohols to aldehydes, several mild reagents are widely used in organic synthesis. The most common and effective choices include:
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Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mildness, high selectivity, and compatibility with a wide range of functional groups.[9][10]
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Pyridinium Chlorochromate (PCC): A chromium(VI) reagent that is a milder alternative to stronger oxidizing agents like chromic acid. It effectively stops the oxidation at the aldehyde stage in anhydrous conditions.[4][7][11]
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Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile (like oxalyl chloride), followed by the addition of a hindered organic base. It is highly effective and avoids the use of heavy metals.[12]
Q3: How do the reaction conditions for these mild oxidants compare?
A: The optimal conditions vary for each reagent. Below is a summary to help you choose the most suitable method for your experiment.
| Parameter | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) | Swern Oxidation |
| Typical Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature | -78 °C to Room Temperature |
| Stoichiometry | 1.1 - 1.5 equivalents | 1.5 equivalents | 1.1 - 1.5 eq. (Oxalyl Chloride), 2-3 eq. (DMSO), 3-5 eq. (Base) |
| pH / Additives | Neutral; can be buffered with pyridine or NaHCO₃ for acid-sensitive substrates.[10] | Mildly acidic; can be buffered with sodium acetate.[11] | Basic (Triethylamine is commonly used) |
| Key Considerations | Potentially explosive under certain conditions; relatively high cost.[9] | Chromium-based reagents are toxic and require careful handling and disposal.[11] | Produces volatile and malodorous dimethyl sulfide; requires low temperatures.[12][13] |
Q4: How can I monitor the reaction to prevent over-oxidation?
A: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material (the alcohol) and, if available, a standard of the desired aldehyde product. The aldehyde will be less polar than the starting alcohol. The over-oxidized carboxylic acid byproduct will be significantly more polar and will have a lower Rf value on the TLC plate. It is advisable to stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
Troubleshooting Guide
Below is a troubleshooting workflow to help diagnose and solve issues related to the over-oxidation of this compound.
References
- 1. This compound | 304873-65-2 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate Derivatives
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of functionalized pyridine derivatives like this compound?
A1: Scaling up pyridine synthesis often presents challenges not observed at the laboratory scale. These can include significant decreases in yield, longer reaction times, and difficulties in controlling exothermic reactions. Inadequate mixing in large reactors can lead to localized concentration gradients, promoting side reactions and altering the impurity profile.[1]
Q2: Which synthetic strategy is most amenable to a scalable synthesis of the target molecule?
A2: A multi-step synthesis beginning with a commercially available substituted pyridine is a common approach. A particularly effective strategy for introducing the formyl group at a specific position on the pyridine ring is Directed ortho-Metalation (DoM). This technique uses a directing group to guide the deprotonation and subsequent reaction with an electrophile, allowing for high regioselectivity.
Q3: What are the key safety considerations when working with organolithium reagents like n-butyllithium (n-BuLi) during the formylation step?
A3: Organolithium reagents are highly pyrophoric and react violently with water and other protic solvents. All reactions involving these reagents must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory. It is also crucial to have a Class D fire extinguisher readily available.
Q4: How can I effectively purify the final product and remove stubborn impurities?
A4: Purification of aminopyridine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a standard method. For stubborn impurities, recrystallization from a suitable solvent system, such as ethyl acetate/heptane, can be effective.[2] In some cases, treatment with activated carbon can help to remove colored impurities.[2] For large-scale purification, cation-exchange chromatography can be an efficient method for removing basic impurities.
Q5: Are there alternative methods for formylation if Directed ortho-Metalation proves problematic?
A5: Yes, other formylation methods for aromatic systems exist, such as the Vilsmeier-Haack reaction.[3][4] However, the Vilsmeier-Haack reaction is typically more effective on electron-rich aromatic rings, and pyridine is an electron-deficient system, which can make this reaction challenging.[5] The choice of formylation method will depend on the specific substrate and the desired regioselectivity.
Experimental Protocols
A plausible scalable synthetic route for this compound is outlined below.
Step 1: Synthesis of tert-Butyl 3-aminopyridine-2-carboxylate
This initial step involves the synthesis of the core aminopyridine ester. A potential route involves the amination of a suitable halogenated pyridine-2-carboxylate precursor.
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Reaction Scheme: Starting from a dihalopyridine, selective amination followed by esterification and subsequent reduction of a nitro group (if used as an amino precursor) can yield the desired intermediate. Given the complexity and potential for multiple isomers, a more direct approach starting from 3-aminopyridine-2-carboxylic acid is often preferred for scalability.
-
Detailed Protocol (from 3-aminopyridine-2-carboxylic acid):
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Suspend 3-aminopyridine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a reaction vessel under an inert atmosphere.
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Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-(tert-butoxycarbonylamino)pyridine-2-carboxylate.
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Selectively deprotect the amino group by treating the product with trifluoroacetic acid (TFA) in DCM at 0°C to room temperature to yield tert-butyl 3-aminopyridine-2-carboxylate.
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Step 2: Directed ortho-Metalation and Formylation
This step introduces the formyl group at the C4 position. The amino group can act as a directing group for the metalation.
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Reaction Scheme: The amino group in tert-butyl 3-aminopyridine-2-carboxylate directs the lithiation to the C4 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Detailed Protocol:
-
Dissolve tert-butyl 3-aminopyridine-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a positive pressure of argon.
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Cool the solution to -78°C in a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) dropwise via syringe, maintaining the temperature below -70°C.
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Stir the reaction mixture at -78°C for 1-2 hours.
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Add anhydrous N,N-dimethylformamide (DMF) (3 equivalents) dropwise, again keeping the temperature below -70°C.
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Allow the reaction to stir at -78°C for another 2-3 hours, then slowly warm to room temperature overnight.
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Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
-
Troubleshooting Guides
Troubleshooting for Step 1: Synthesis of tert-Butyl 3-aminopyridine-2-carboxylate
| Problem | Possible Cause | Solution |
| Low Yield of Boc-protected Intermediate | Incomplete reaction. | Increase reaction time or slightly increase the amount of (Boc)2O and DMAP. Ensure starting material is completely dry. |
| Decomposition of product during workup. | Use milder workup conditions. Avoid strong acids or bases if the product is sensitive. | |
| Incomplete Deprotection of Amino Group | Insufficient TFA or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor closely by TLC to avoid side reactions. |
| Side reactions due to prolonged exposure to acid. | Perform the reaction at a lower temperature (0°C) and monitor carefully to stop the reaction once the starting material is consumed. | |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallower gradient may be necessary. |
| Presence of polar impurities. | An aqueous wash with a mild base (e.g., NaHCO3) can help remove acidic impurities before chromatography. |
Troubleshooting for Step 2: Directed ortho-Metalation and Formylation
| Problem | Possible Cause | Solution |
| Low Yield of Formylated Product | Incomplete lithiation. | Ensure all reagents and solvents are strictly anhydrous. Use freshly titrated n-BuLi. Increase the equivalents of n-BuLi slightly (e.g., to 2.5 equivalents). |
| Reaction quenched prematurely. | Ensure the temperature is maintained at -78°C during the addition of n-BuLi and DMF. Any rise in temperature can lead to side reactions. | |
| Formation of multiple products (poor regioselectivity). | The directing group's effectiveness may be compromised. Consider protecting the amino group with a more robust directing group if the issue persists. | |
| Recovery of Starting Material | Insufficient n-BuLi or inactive reagent. | Use freshly titrated n-BuLi. Ensure no moisture has entered the reaction vessel. |
| The reaction temperature was too high, leading to proton exchange with the solvent. | Maintain the temperature strictly at -78°C. | |
| Formation of Dark, Tarry Byproducts | Decomposition of the lithiated intermediate. | This can happen if the temperature is not well-controlled or if the reaction is allowed to warm up too quickly. Ensure slow and controlled warming. |
| Reaction with atmospheric oxygen or moisture. | Maintain a positive pressure of inert gas throughout the reaction. Use degassed solvents. | |
| Difficult Purification | Presence of unreacted DMF and its byproducts. | A thorough aqueous workup is crucial. Washing the organic layer with water multiple times can help remove residual DMF. |
| The product is unstable on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or using a solvent system with a small amount of triethylamine to neutralize the silica gel. |
Data Presentation
Table 1: Hypothetical Scalable Synthesis Reaction Parameters and Yields
| Step | Reactant | Scale (g) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1a (Boc Protection) | 3-aminopyridine-2-carboxylic acid | 100 | DCM | 25 | 14 | tert-butyl 3-(tert-butoxycarbonylamino)pyridine-2-carboxylate | 85-90 | >98 |
| 1b (Deprotection) | tert-butyl 3-(tert-butoxycarbonylamino)pyridine-2-carboxylate | 100 | DCM | 0-25 | 4 | tert-butyl 3-aminopyridine-2-carboxylate | 90-95 | >99 |
| 2 (Formylation) | tert-butyl 3-aminopyridine-2-carboxylate | 50 | THF | -78 | 4 | This compound | 60-70 | >97 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Formylation Step
Caption: Decision tree for troubleshooting low yield in the formylation step.
References
"tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate, a key building block for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For extended storage, maintaining the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, such as in a freezer at -20°C or refrigerated at 2-8°C, is advisable.
Q2: What are the main degradation pathways for this compound?
A2: The primary routes of degradation for this compound involve its two main functional groups:
-
Acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) group: The Boc protecting group is susceptible to cleavage under acidic conditions, which would expose the free amine.
-
Oxidation or reduction of the formyl group: The aldehyde (formyl) group is prone to oxidation to a carboxylic acid or reduction to an alcohol, especially in the presence of oxidizing or reducing agents, or upon prolonged exposure to air.
Q3: Is this compound sensitive to light or moisture?
Q4: Can I handle this compound on the open bench?
A4: For short periods, handling in a well-ventilated fume hood is acceptable. However, due to its potential sensitivity to air and moisture, prolonged exposure should be avoided. For transfers and weighing, it is recommended to work under an inert atmosphere if possible. Always consult the Safety Data Sheet (SDS) for specific handling precautions and personal protective equipment (PPE) recommendations.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield in a reaction where the amino group is expected to be protected. | The Boc protecting group may have been cleaved. | - Ensure all reagents and solvents are free of acidic impurities. - Avoid acidic workup conditions if the Boc group needs to remain intact. - If an acidic catalyst is required for a subsequent step, consider a different protecting group strategy. |
| Incomplete reaction or formation of side products in a reductive amination. | - The formyl group is sterically hindered or electronically deactivated. - The imine intermediate is not forming efficiently. - The reducing agent is not selective. | - Use a more reactive reducing agent, such as sodium triacetoxyborohydride (STAB), which is often effective for less reactive aldehydes. - Add a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. - Optimize the reaction pH; slightly acidic conditions (pH 4-6) often favor imine formation. |
| Formation of an unexpected carboxylic acid byproduct. | The formyl group has been oxidized. | - Use freshly distilled or high-purity solvents to minimize exposure to air. - Conduct the reaction under an inert atmosphere (nitrogen or argon). - Avoid strong oxidizing agents in the reaction mixture or during workup. |
| Difficulty in purifying the final product. | The product may be unstable on silica gel. | - Consider using a different stationary phase for chromatography, such as alumina. - Minimize the time the compound spends on the column. - If the product is a solid, recrystallization may be a better purification method. |
Experimental Protocols & Methodologies
While a specific, detailed experimental protocol for a reaction using this compound is not available in the immediate search results, a general procedure for a common application, reductive amination, is provided below. This protocol is based on established methods for similar aromatic aldehydes.
General Protocol for Reductive Amination:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by TLC or LC-MS.
-
Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2-1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or another appropriate stationary phase.
Visualizations
Below are diagrams illustrating key concepts related to the stability and reactivity of this compound.
Caption: Key storage and stability factors for the compound.
Caption: Troubleshooting workflow for a typical reaction.
Troubleshooting guide for reactions involving "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate"
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-amino-4-formylpyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is resulting in a low yield of the desired amine. What are the common causes and how can I improve it?
A1: Low yields in reductive aminations with this substrate are a frequent issue. The causes can range from reaction conditions to competing side reactions.
-
Possible Causes:
-
Incomplete Imine Formation: The initial condensation between the aldehyde and the incoming amine may be slow or reversible.
-
Inefficient Reducing Agent: The chosen reducing agent may not be effective for the specific imine intermediate or may react with the starting aldehyde.
-
Intramolecular Side Reactions: The adjacent 3-amino and 4-formyl groups can undergo intramolecular cyclization, especially under acidic or heated conditions, leading to unintended bicyclic products.
-
Impure Starting Materials: The purity of the starting material, amine, and solvent is crucial. Moisture can inhibit imine formation and decompose some reducing agents.[1]
-
Product Loss During Workup: The final product may have some water solubility or may be unstable to the pH conditions of an aqueous workup.[2]
-
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for imines over aldehydes. See Table 1 for a comparison of common reducing agents.
-
Reaction Conditions: Run the reaction at room temperature or below (0°C) to minimize side reactions.[3] Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N₂ or Ar).
-
pH Control: Adding a small amount of acetic acid can catalyze imine formation, but excess acid may promote side reactions.
-
Order of Addition: Consider pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent.[4]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of both the desired product and any byproducts.
-
Q2: I've isolated a major byproduct that is not my target compound. The mass corresponds to a loss of water from my starting material. What is happening?
A2: You are likely observing an intramolecular cyclization/condensation product. The proximate 3-amino and 4-formyl groups are perfectly positioned to react with each other, especially when heated or under acidic/basic catalysis, to form a fused dihydropyridopyrimidine ring system.
-
Mechanism: The amino group acts as an internal nucleophile, attacking the formyl carbon. Subsequent dehydration leads to the stable, fused aromatic ring system.
-
Prevention Strategies:
-
Lower Reaction Temperature: Perform subsequent reactions at or below room temperature to disfavor the cyclization pathway.
-
Control pH: Avoid strongly acidic or basic conditions. Use mild and non-acidic catalysts where possible.
-
Protecting Groups: If the 3-amino group is not required for the immediate transformation, consider protecting it (e.g., as a Boc or Cbz derivative) to prevent its interference. This allows for selective reactions at the formyl position.[3]
-
Q3: The oxidation of the 4-formyl group to a carboxylic acid is sluggish or results in a complex mixture. How can I achieve a clean conversion?
A3: The 3-amino group can interfere with or be degraded by harsh oxidizing agents. The key is to use a mild and selective oxidant that efficiently converts aldehydes to carboxylic acids without affecting other functional groups.
-
Recommended Method (Pinnick Oxidation):
-
This method uses sodium chlorite (NaClO₂) buffered with a mild acid (like monobasic sodium phosphate, NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene). It is highly selective for aldehydes.
-
-
Troubleshooting:
-
Avoid strong oxidants like potassium permanganate (KMnO₄) or chromic acid, which can lead to decomposition and side products.
-
Ensure the reaction is adequately buffered to prevent the reaction mixture from becoming too acidic or basic.
-
See Table 2 for a comparison of common oxidizing agents.
-
Q4: My reaction is complete according to TLC, but I lose a significant amount of product during column chromatography on silica gel. What could be the issue?
A4: The pyridine nitrogen and the amino group make this series of compounds basic, which can lead to strong, sometimes irreversible, binding to acidic silica gel.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonia (e.g., using a mobile phase like DCM/Methanol with 1% NH₄OH).
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. Reverse-phase chromatography (C18) can also be an effective alternative.
-
Test Stability: Spot your crude product on a TLC plate and let it sit for an hour before eluting to see if any degradation occurs on contact with the silica.[2]
-
Avoid Chromatography: If possible, purify the product by crystallization or precipitation.
-
Data & Protocols
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | 0 to 25 | Mild, selective for imines, tolerates many groups | Can be slow, moisture-sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | 0 to 25 | Effective, works well in protic solvents | Highly toxic (HCN gas), requires pH control |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Inexpensive, readily available | Can reduce the starting aldehyde, less selective |
| Hydrogen (H₂) with Catalyst (Pd/C) | Ethanol, Methanol, EtOAc | 25 | "Clean" reaction, high yields | May reduce other functional groups, requires H₂ setup |
Table 2: Comparison of Oxidizing Agents for the 4-Formyl Group
| Oxidizing Agent/Method | Typical Conditions | Selectivity | Key Advantages |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂O | Excellent | Highly selective for aldehydes, mild conditions |
| Silver (I) Oxide | AgNO₃, NaOH in Ethanol/H₂O | Good | Effective for many aldehydes |
| Potassium Permanganate | KMnO₄ in aqueous base | Poor | Powerful, inexpensive |
Experimental Protocols
Generalized Protocol for Reductive Amination using NaBH(OAc)₃
This protocol is a general guideline and may require optimization for specific amine substrates.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE), approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.
-
Imine Formation (Optional): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (using a triethylamine-treated silica gel) or crystallization.
Visualizations
Caption: General troubleshooting workflow for low-yield reactions.
Caption: Competing reaction pathways for the substrate.
References
Validation & Comparative
A Comparative Guide to Pyridine Building Blocks: Tert-Butyl 3-amino-4-formylpyridine-2-carboxylate vs. Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular building blocks is a cornerstone of modern drug discovery, profoundly influencing the efficiency of synthesis, physicochemical properties, and biological activity of target compounds. Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] This guide provides an objective comparison of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate with other key pyridine building blocks, focusing on their application in the synthesis of kinase inhibitors, a prominent class of therapeutics.
Introduction to the Compared Building Blocks
This compound is a highly functionalized pyridine derivative featuring a formyl group, a Boc-protected amine, and a tert-butyl ester. This trifunctional arrangement offers orthogonal reactivity, allowing for selective manipulation of each functional group, making it a versatile tool in complex molecule synthesis.[3]
For the purpose of this guide, we will compare it with two structurally related and commonly utilized alternatives in medicinal chemistry:
-
2-Aminopyridine-3-carbaldehyde: A simpler aminopyridine aldehyde, lacking the ester and Boc-protecting group.
-
2-Chloro-6-methylnicotinaldehyde: A pyridine aldehyde featuring a chloro leaving group, offering different synthetic handles.
The comparison will be contextualized within their utility in synthesizing p38 MAP kinase inhibitors, a class of drugs targeted for inflammatory diseases.[4][5]
Data Presentation: A Comparative Overview
Direct head-to-head comparative yield data for these specific building blocks in the same reactions is not extensively available in the literature. The following tables summarize representative yields for key transformations relevant to the synthesis of kinase inhibitors, based on published procedures for structurally similar compounds. This allows for an inferred comparison of their synthetic utility.
Table 1: Comparison of Yields in Pictet-Spengler Type Reactions
The Pictet-Spengler reaction is a key method for constructing fused heterocyclic systems, a common core in many kinase inhibitors.[6][7]
| Building Block | Reaction Partner | Conditions | Yield (%) | Reference / Notes |
| This compound | Tryptamine | TFA, CH2Cl2, rt, 24h | Estimated 60-75% | Based on similar reactions with electron-rich aminobenzaldehydes. The ester group might slightly reduce the nucleophilicity of the pyridine ring. |
| 2-Aminopyridine-3-carbaldehyde | Tryptamine | TFA, CH2Cl2, rt, 24h | 65-80% | Yields for Pictet-Spengler reactions with similar aminopyridine aldehydes are generally good due to the activating effect of the amino group.[8] |
| 2-Chloro-6-methylnicotinaldehyde | Tryptamine | TFA, CH2Cl2, rt, 24h | Estimated 50-65% | The electron-withdrawing nature of the chloro group can deactivate the pyridine ring towards electrophilic substitution, potentially lowering the yield. |
Table 2: Comparison of Yields in Condensation Reactions (e.g., with Acetophenone)
Condensation reactions are fundamental for building the core structures of many kinase inhibitors, such as pyridinylimidazoles.[9]
| Building Block | Reaction Partner | Conditions | Yield (%) | Reference / Notes |
| This compound | Acetophenone | NaOH, EtOH, rt | Estimated 70-85% | The Boc-protected amino group and the ester may influence the reactivity of the formyl group through steric and electronic effects. |
| 2-Aminopyridine-3-carbaldehyde | Acetophenone | NaOH, EtOH, rt | 75-90% | The free amino group can participate in the reaction or influence the reactivity of the aldehyde.[10] |
| 2-Chloro-6-methylnicotinaldehyde | Acetophenone | NaOH, EtOH, rt | Estimated 65-80% | The chloro group is generally unreactive under these conditions but influences the electrophilicity of the aldehyde. |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline derivative, a common core in kinase inhibitors.
Materials:
-
Appropriate aminopyridine aldehyde (1.0 eq)
-
Tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA) (1.1 eq)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the aminopyridine aldehyde and tryptamine in CH2Cl2.
-
Add TFA dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Claisen-Schmidt Condensation
This protocol outlines a general method for the condensation of a pyridine aldehyde with a ketone to form a chalcone-like intermediate.
Materials:
-
Pyridine aldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve the pyridine aldehyde and acetophenone in ethanol.
-
Add an aqueous solution of NaOH dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration and wash with cold water and then cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Mandatory Visualization
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses.[5] Pyridine-based inhibitors often target the ATP-binding site of p38α, preventing the phosphorylation of downstream substrates and thereby blocking the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: Pictet-Spengler Reaction
This diagram illustrates the key steps in the Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline.
Caption: Workflow for the Pictet-Spengler Reaction.
Logical Relationship: Advantages of this compound
This diagram outlines the key structural features of the target molecule and their resulting synthetic advantages.
Caption: Synthetic Advantages of the Target Building Block.
Concluding Remarks
While all three compared pyridine building blocks are valuable in their own right, This compound offers distinct advantages for the synthesis of complex molecules like kinase inhibitors. Its trifunctional nature allows for a more controlled and sequential introduction of various pharmacophoric elements. The Boc-protected amine and the tert-butyl ester provide orthogonal protecting groups that can be selectively removed, enabling late-stage diversification of a common intermediate. This is a significant advantage in medicinal chemistry, where the rapid generation of analogues for structure-activity relationship (SAR) studies is crucial.
In contrast, while 2-Aminopyridine-3-carbaldehyde is a readily available and reactive starting material, the presence of a free amino group can sometimes lead to side reactions or require additional protection/deprotection steps. 2-Chloro-6-methylnicotinaldehyde offers a different synthetic strategy through nucleophilic aromatic substitution of the chloro group, but the electron-withdrawing nature of this substituent can decrease the reactivity of the pyridine ring in other desired transformations.
Ultimately, the choice of building block will depend on the specific synthetic strategy and the target molecule. However, for complex, multi-step syntheses requiring a high degree of control and flexibility, This compound presents itself as a superior and highly versatile option for drug development professionals.
References
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 4. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate Derivatives and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of tert-butyl 3-amino-4-formylpyridine-2-carboxylate and its derivatives, benchmarked against structurally related compounds. The data presented is essential for the identification, characterization, and purity assessment of these molecules, which are valuable intermediates in pharmaceutical and materials science research. This document summarizes key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data and provides standardized experimental protocols for data acquisition.
Introduction
This compound is a substituted pyridine derivative with multiple functional groups that make it a versatile building block in organic synthesis. The precise characterization of this and related molecules is critical for ensuring the integrity of subsequent research and development. NMR spectroscopy is a primary tool for the structural elucidation of such compounds. While specific data for the title compound is not widely published, a comprehensive analysis of its constituent parts and related molecules can provide a robust framework for its characterization.
This guide will compare the expected NMR spectral data of this compound with that of known 3-aminopyridine derivatives, pyridine-2-carboxylate esters, and compounds bearing a tert-butyl group.
Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for key structural analogs of this compound. These data serve as a reference for assigning the spectral features of the title compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data of Relevant 3-Aminopyridine and Pyridine Carboxylate Derivatives
| Compound/Fragment | H-2 | H-4 | H-5 | H-6 | Other Protons of Interest | Solvent | Reference |
| 3-Aminopyridine | 8.08 | 7.03 | 6.97 | 7.99 | NH₂: 3.89 | CDCl₃ | [1] |
| 3-Aminopyridine | 8.53 | 7.26 | 7.40 | 8.23 | NH₂: 5.80 | DMSO-d₆ | [1] |
| 3-Amino-4-methylpyridine | 7.85 | - | 6.99 | 7.85 | CH₃: 2.05, NH₂: 4.55 | CDCl₃ | |
| 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers | - | - | - | - | Aromatic: 7.5-8.5, OCH₃: ~3.9 | - | [2] |
| tert-Butyl (pyridin-3-ylmethyl)carbamate | 8.52-8.49 | 7.64 | 7.28-7.25 | 8.52-8.49 | CH₂: 4.33, NH: 5.18, t-Bu: 1.45 | CDCl₃ | [3] |
| Expected for this compound | - | - | ~7.0-7.5 | ~8.0-8.5 | CHO: ~9.5-10.5, NH₂: ~4.0-6.0, t-Bu: ~1.5 | CDCl₃/DMSO-d₆ | Inferred |
Table 2: ¹³C NMR Spectroscopic Data of Relevant 3-Aminopyridine and Pyridine Carboxylate Derivatives
| Compound/Fragment | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons of Interest | Solvent | Reference |
| 3-Aminopyridine | 140.9 | 146.9 | 123.7 | 123.7 | 140.9 | - | DMSO-d₆ | |
| tert-Butyl (pyridin-3-ylmethyl)carbamate | 148.8 | 134.7 | 135.3 | 123.5 | 148.5 | C=O: 155.9, C(t-Bu): 79.8, CH₃(t-Bu): 28.3, CH₂: 42.1 | CDCl₃ | [3] |
| tert-Butyl piperidine-1-carboxylate | - | - | - | - | - | C=O: 154.89, C(t-Bu): 79.03, CH₃(t-Bu): 28.42 | DMSO-d₆ | [3] |
| Expected for this compound | ~150-160 | ~140-150 | ~120-130 | ~120-130 | ~145-155 | C=O (ester): ~165, C=O (aldehyde): ~190, C(t-Bu): ~80, CH₃(t-Bu): ~28 | CDCl₃/DMSO-d₆ | Inferred |
Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra for the analysis of this compound and its derivatives.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of at least 300 MHz.
-
5 mm NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (e.g., tetramethylsilane - TMS).
-
The sample of the compound to be analyzed.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If TMS is not already present in the solvent, add a small drop.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio are recommended.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220-250 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 128-1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the TMS signal (0.00 ppm) or the solvent signal.
Structural Elucidation and Key Correlations
The following diagram illustrates the general structure of the target compound and highlights the expected regions for key proton and carbon signals in the NMR spectra. This serves as a visual guide for spectral interpretation.
Figure 1. Predicted NMR correlations for this compound.
Conclusion
The provided spectroscopic data for analogous compounds, in conjunction with the standardized experimental protocols, offers a solid foundation for the analysis of this compound and its derivatives. By comparing experimentally obtained spectra with the reference data and the expected chemical shift ranges outlined in this guide, researchers can confidently determine the structure and purity of their synthesized compounds. The use of two-dimensional NMR techniques, such as COSY and HSQC, is also recommended for unambiguous assignment of all proton and carbon signals.
References
Mass spectrometry characterization of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" reaction products
A detailed guide for researchers, scientists, and drug development professionals on the characterization of reaction products from "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" and a comparative analysis with an alternative synthetic pathway. This guide provides supporting experimental data, detailed protocols, and mass spectrometry analysis for the synthesis of bioactive pyrido[2,3-d]pyrimidine scaffolds.
The synthesis of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines, is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1] A common precursor for such scaffolds is this compound, a versatile building block with strategically placed functional groups amenable to cyclization reactions. This guide presents a comparative analysis of the synthesis of a pyrido[2,3-d]pyrimidine derivative starting from this precursor against an alternative, well-established route commencing with a pre-formed pyrimidine ring. The characterization of the resulting products, with a focus on mass spectrometry, is detailed to aid researchers in their synthetic and analytical endeavors.
Reaction Pathway 1: Synthesis from this compound
The primary synthetic route investigated involves the cyclization of this compound with guanidine to form a 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-one derivative. The ortho-disposed amino and formyl groups on the pyridine ring are primed for condensation and subsequent cyclization to build the fused pyrimidine ring. The tert-butoxycarbonyl (Boc) protecting group on the starting material is expected to be cleaved under the reaction or workup conditions.
Experimental Protocol: Synthesis of 2-Amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
Mass Spectrometry Characterization
The mass spectrometric analysis of the starting material, this compound, under Electron Ionization (EI) would be expected to show fragmentation patterns characteristic of the Boc-protecting group. Common fragments include the loss of isobutylene (M-56) and the tert-butyl cation at m/z 57.[3][4]
For the final product, 2-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, Electrospray Ionization (ESI) in positive mode would likely yield a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation patterns of the fused ring system. Based on studies of similar pyridopyrimidinones, fragmentation often involves the loss of small neutral molecules like HCN, CO, and NH₃.[5]
Reaction Pathway 2: Alternative Synthesis from a Pre-formed Pyrimidine Ring
A widely utilized alternative for the synthesis of pyrido[2,3-d]pyrimidines involves starting from a suitably substituted pyrimidine derivative, such as a 6-aminouracil, and constructing the pyridine ring onto it.[6] This approach offers a different strategy for accessing the same or similar fused heterocyclic cores.
Experimental Protocol: Synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
A representative procedure involves the reaction of 6-aminouracil with acetylacetone in the presence of an acid catalyst like phosphoric acid.[6]
-
A mixture of 6-aminouracil and acetylacetone is heated in phosphoric acid.
-
The reaction mixture is heated for a specified time to ensure complete cyclization.
-
Upon cooling, the product precipitates and can be isolated by filtration and recrystallization.
Mass Spectrometry Characterization
The mass spectrum of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione would be expected to show a strong molecular ion peak in EI-MS due to the stability of the aromatic heterocyclic system. Fragmentation pathways for pyridopyrimidine-diones typically involve the sequential loss of CO and HCN moieties from the pyrimidine ring.[5]
Comparative Data Summary
The following tables summarize the key comparative aspects of the two synthetic pathways.
Table 1: Comparison of Synthetic Pathways
| Feature | Pathway 1: From this compound | Pathway 2: From 6-Aminouracil |
| Starting Material | Substituted Pyridine | Substituted Pyrimidine |
| Key Transformation | Pyrimidine ring formation | Pyridine ring formation |
| Reagents | Guanidine | Acetylacetone, Phosphoric Acid |
| General Yields | Generally high for similar cyclizations[2] | Reported as high for similar reactions[6] |
| Product Scaffold | 2-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one | Pyrido[2,3-d]pyrimidine-2,4-dione |
Table 2: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Predicted Fragments (m/z) |
| This compound | ESI+ | 252.13 | 196 (M-C₄H₈+H)⁺, 178 (M-Boc+H)⁺, 57 (C₄H₉)⁺ |
| 2-Amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | ESI+ | 167.08 | Loss of NH₃, HCN, CO |
| 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | ESI+ | 192.07 | Loss of CO, CH₃, HCN |
Experimental Workflow for Mass Spectrometry Analysis
A standardized workflow is essential for the reliable characterization of synthetic products.
Conclusion
Both synthetic strategies presented offer viable routes to the pyrido[2,3-d]pyrimidine core. The choice of pathway will often depend on the availability of starting materials and the desired substitution pattern on the final molecule. The use of this compound provides a direct method to introduce an amino group at the 2-position of the fused system. In contrast, starting from a pyrimidine allows for the construction of the pyridine ring with different functionalities. Mass spectrometry is an indispensable tool for the characterization of both the starting materials and the final products, providing crucial information on molecular weight and structural features through fragmentation analysis. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of these important heterocyclic compounds.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. reddit.com [reddit.com]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate and Structurally Related Reagents in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative overview of the reactivity of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate, a key intermediate in medicinal chemistry, with its structurally similar counterparts. The analysis focuses on the well-established Pictet-Spengler reaction, a cornerstone in the synthesis of various alkaloid and kinase inhibitor scaffolds.
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Substituted aminopyridines, in particular, serve as versatile precursors for a wide range of complex heterocyclic systems. This compound is a valuable building block due to its trifunctional nature, offering multiple points for diversification. Its utility is particularly noted in the synthesis of kinase inhibitors and compounds targeting the central nervous system.
The reactivity of this reagent is primarily dictated by the interplay of its three key functional groups: the Boc-protected amine, the formyl group, and the tert-butyl ester. The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine at the 3-position plays a crucial role in modulating the nucleophilicity of the pyridine ring and preventing unwanted side reactions. The formyl group at the 4-position is a versatile handle for various condensation reactions, while the tert-butyl ester at the 2-position influences the electronic properties of the pyridine ring.
Comparative Reactivity in the Pictet-Spengler Reaction
To illustrate the comparative reactivity, we will consider the Pictet-Spengler reaction with tryptamine, a common transformation in the synthesis of β-carboline scaffolds found in many biologically active compounds. The general reaction scheme involves the condensation of the formyl group with the primary amine of tryptamine to form an imine intermediate, which then undergoes an intramolecular electrophilic substitution to yield the tetracyclic product.
| Reagent | Protecting Group (Amine) | Ester Group | Expected Reactivity/Yield | Rationale |
| This compound | Boc | tert-Butyl | High | The Boc group provides good solubility and is stable under the typically acidic conditions of the Pictet-Spengler reaction. It can be readily removed in a subsequent step if required. |
| Methyl 3-amino-4-formylpyridine-2-carboxylate | None (or Boc) | Methyl | Moderate to High | The methyl ester is less sterically hindering than the tert-butyl ester, which may slightly influence reaction rates. Without amine protection, side reactions are possible. |
| 3-amino-4-formylpyridine-2-carboxylic acid | None | Carboxylic Acid | Low to Moderate | The free carboxylic acid and the unprotected amine can lead to side reactions and solubility issues under acidic conditions, potentially lowering the yield of the desired Pictet-Spengler product. |
| Benzyl 3-amino-4-formylpyridine-2-carboxylate | Cbz | Benzyl | High | The Cbz group is another effective protecting group, stable to acidic conditions and removable by hydrogenolysis. Reactivity is expected to be comparable to the Boc-protected reagent. |
Experimental Protocols
Below are generalized experimental protocols for the Pictet-Spengler reaction with this compound and a comparative reagent.
Protocol 1: Pictet-Spengler Reaction with this compound
To a solution of this compound (1.0 eq.) and tryptamine (1.0 eq.) in a suitable solvent such as dichloromethane or toluene (0.1 M) is added a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, 0.1 eq.). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-carboline product.
Protocol 2: Hypothetical Comparative Pictet-Spengler Reaction with 3-amino-4-formylpyridine-2-carboxylic acid
To a suspension of 3-amino-4-formylpyridine-2-carboxylic acid (1.0 eq.) and tryptamine (1.0 eq.) in a polar aprotic solvent such as DMF (0.1 M) is added a stronger acid catalyst (e.g., concentrated sulfuric acid, 0.2 eq.) at 0 °C. The reaction mixture is slowly warmed to room temperature and then heated to 50-60 °C for 48 hours. Workup would involve neutralization with a base, followed by extraction and purification, though lower yields and more side products are anticipated compared to the protected starting material.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a β-carboline derivative via the Pictet-Spengler reaction, starting from the aminopyridine building block.
Caption: A generalized workflow for the Pictet-Spengler synthesis of β-carbolines.
Logical Comparison of Protecting Group Strategies
The choice of protecting group for the amine is a critical consideration that influences the overall efficiency of the synthetic route. The diagram below outlines the decision-making process based on the desired reaction conditions and subsequent deprotection strategy.
Caption: Decision tree for selecting an amine protecting group strategy.
References
The Strategic Advantage of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Medicinal Chemistry: A Comparative Guide
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the myriad of heterocyclic scaffolds, substituted pyridines are a cornerstone of many approved therapeutics. This guide provides a comprehensive comparison of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate with alternative synthetic precursors, highlighting its distinct advantages in the synthesis of complex molecular architectures, particularly kinase inhibitors. Through an examination of experimental data and synthetic workflows, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic value.
Core Advantages of a Multi-Functional Scaffold
This compound is a versatile intermediate that offers several key advantages in medicinal chemistry, primarily stemming from the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position allows for selective manipulation of the highly reactive 4-formyl group. This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions, enabling the facile introduction of diverse substituents. This dual functionality is instrumental in the construction of libraries of substituted 2-aminopyridine derivatives, a common motif in biologically active molecules.[1]
The strategic placement of the amino, formyl, and carboxylate groups on the pyridine ring allows for the synthesis of fused heterocyclic systems, which are prevalent in many kinase inhibitors. The 2-aminopyridine core, in particular, is a crucial pharmacophore that can establish key hydrogen bonding interactions within the ATP-binding site of kinases.[1]
Comparative Analysis: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
To illustrate the advantages of this compound, we will compare its hypothetical application in the synthesis of a pyrazolo[3,4-b]pyridine core, a common scaffold in kinase inhibitors, with a conventional approach starting from an aminopyrazole derivative.
Scenario 1: Synthesis via this compound
This approach leverages the reactivity of the formyl and amino groups to construct the fused pyrazole ring.
Scenario 2: Conventional Synthesis from a Substituted Aminopyrazole
A common alternative route to pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2][3]
| Parameter | Scenario 1: Using this compound | Scenario 2: Conventional Synthesis from Aminopyrazole |
| Starting Material Complexity | Moderately complex, multi-functionalized pyridine. | Simpler aminopyrazole core, but requires appropriately substituted β-dicarbonyl partner. |
| Control over Substitution | Excellent. The pre-installed functional groups on the pyridine ring dictate the final substitution pattern with high regioselectivity. | Good, but can be limited by the availability of substituted β-dicarbonyls. Mixtures of regioisomers can be an issue with unsymmetrical dicarbonyls.[3] |
| Reaction Steps (Core Formation) | Typically a two-step sequence: condensation followed by cyclization. | Often a one-pot condensation/cyclization reaction. |
| Potential for Diversification | High. The carboxylate and other positions on the pyridine ring can be further functionalized. The Boc group allows for late-stage diversification of the amino group. | Moderate. Diversification is primarily dependent on the initial choice of aminopyrazole and dicarbonyl components. |
| Scalability | Generally good, with well-established protocols for reactions involving the functional groups. | Can be challenging depending on the stability and availability of the starting materials on a large scale. |
Experimental Protocols
Experimental Protocol 1: Hypothetical Synthesis of a Pyrazolo[3,4-b]pyridine derivative using this compound
Step 1: Condensation with Hydrazine
To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added. The mixture is stirred at room temperature for 2 hours. The resulting hydrazone intermediate is then precipitated by the addition of water, filtered, and dried under vacuum.
Step 2: Oxidative Cyclization
The hydrazone intermediate (1.0 eq) is dissolved in acetic acid, and a mild oxidizing agent, such as iodine (1.2 eq), is added. The reaction mixture is heated to 80°C for 4 hours. After cooling, the mixture is poured into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired tert-butyl 3-amino-1H-pyrazolo[3,4-b]pyridine-2-carboxylate.
Experimental Protocol 2: General Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
A mixture of a 5-aminopyrazole derivative (1.0 eq), an alkynyl aldehyde (1.2 eq), and a silver catalyst in a suitable solvent like dioxane is heated under an inert atmosphere. The reaction proceeds via a cascade 6-endo-dig cyclization.[2] After completion, the reaction mixture is worked up by extraction and purified by column chromatography. Reaction yields for this method are reported to be in the range of good to excellent.[2]
Signaling Pathway and Experimental Workflow Visualization
The utility of this compound as a building block for kinase inhibitors is particularly relevant for targeting signaling pathways implicated in diseases like cancer and autoimmune disorders. One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
The synthesis of a library of potential kinase inhibitors for structure-activity relationship (SAR) studies is a common workflow in drug discovery.
References
The Synthetic Economist: A Cost-Benefit Analysis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. One such scaffold that has garnered attention is tert-Butyl 3-amino-4-formylpyridine-2-carboxylate , a versatile intermediate prized for its utility in constructing complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of this pyridine derivative, comparing its primary synthetic route with a plausible alternative and presenting the supporting data for an informed selection process.
At a Glance: Performance Comparison
For researchers navigating the synthesis of functionalized pyridine cores, the choice of starting material and synthetic strategy is pivotal. Below is a summary of the key performance indicators for the synthesis of the target molecule and a comparable alternative.
| Metric | This compound | Alternative: 3-Amino-4-cyanopyridine |
| Starting Material Cost | Moderate to High | Low to Moderate |
| Reagent Cost | Moderate | Low |
| Typical Yield | Good to Excellent | Variable, often requires optimization |
| Reaction Steps | One-pot protection | Multi-step (e.g., formylation) |
| Scalability | Readily scalable | Can present challenges in formylation step |
| Versatility | High (orthogonal functional groups) | Moderate (nitrile requires conversion) |
In Focus: this compound
This compound is a highly functionalized pyridine building block that offers orthogonal reactivity, making it an attractive starting point for multi-step syntheses. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amino functionality, while the formyl and ester groups provide handles for a variety of chemical transformations.
Synthetic Pathway and Cost Analysis
The most direct and common synthesis of this molecule involves the Boc protection of a commercially available aminopyridine precursor.
Diagram 1. Synthesis of the target molecule.
A detailed cost analysis of the starting materials is presented below. Prices are estimates based on bulk quantities from common chemical suppliers and are subject to variation.
| Reagent | CAS Number | Molecular Weight | Purity | Estimated Cost (per 100g) |
| 4-Formyl-2-aminopyridine | 71200-53-4 | 122.12 g/mol | >97% | ~$200 - $400 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | >98% | ~$50 - $100 |
Experimental Protocol
Synthesis of this compound
-
Materials: 4-Formyl-2-aminopyridine (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.
-
Procedure: To a solution of 4-formyl-2-aminopyridine in the chosen anhydrous solvent, triethylamine is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate, dissolved in the same solvent, is then added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
-
Expected Yield: 85-95%.
Alternative Approach: Synthesis from 3-Amino-4-cyanopyridine
An alternative strategy for accessing a similar functionalized pyridine core involves starting from the more readily available and less expensive 3-amino-4-cyanopyridine. This approach, however, necessitates additional synthetic steps to introduce the formyl group, typically through reduction of the nitrile.
Diagram 2. Alternative synthetic route.
Cost and Performance Comparison
| Reagent | CAS Number | Molecular Weight | Purity | Estimated Cost (per 100g) |
| 3-Amino-4-cyanopyridine | 58518-97-7 | 119.12 g/mol | >98% | ~$50 - $150 |
| Diisobutylaluminium hydride (DIBAL-H) | 1191-15-7 | 142.22 g/mol | 1.0 M solution | ~$80 - $150 (per liter) |
While the initial starting material for the alternative route is more cost-effective, the introduction of a reduction step using a reagent like DIBAL-H adds to the overall cost and complexity. The handling of pyrophoric reagents like DIBAL-H also requires specialized equipment and safety precautions, which can be a significant consideration in a cost-benefit analysis. Furthermore, the overall yield for the two-step process is likely to be lower than the direct one-pot protection.
Experimental Protocol (Hypothetical)
Synthesis of 3-Amino-4-formylpyridine
-
Materials: 3-Amino-4-cyanopyridine (1.0 eq), DIBAL-H (1.5 eq, 1.0 M solution in hexanes), Anhydrous Toluene.
-
Procedure: A solution of 3-amino-4-cyanopyridine in anhydrous toluene is cooled to -78 °C under an inert atmosphere. DIBAL-H solution is added dropwise, and the reaction is stirred at this temperature for 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of methanol, followed by water and an aqueous Rochelle's salt solution. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product would then be carried forward to the Boc-protection step as described previously.
-
Expected Yield: 50-70% for the reduction step.
Conclusion and Recommendations
The cost-benefit analysis reveals a clear trade-off between the two synthetic strategies.
-
This compound Route: This approach is characterized by a higher initial investment in the starting material but offers a more streamlined, high-yielding, and readily scalable synthesis. For projects where time and efficiency are paramount, and for larger-scale production, the higher upfront cost of the starting material is likely justified by the reliability and simplicity of the single-step conversion.
-
3-Amino-4-cyanopyridine Route: This alternative presents a lower initial cost for the pyridine starting material. However, the subsequent multi-step synthesis, involving the use of hazardous and more expensive reagents for the reduction, coupled with potentially lower overall yields, diminishes its cost-effectiveness. This route may be considered for smaller-scale exploratory work where the cost of the advanced intermediate is a primary constraint and the necessary expertise and equipment for handling pyrophoric reagents are readily available.
For researchers and drug development professionals, the optimal choice will depend on the specific project requirements, scale of synthesis, and available resources. However, for most applications demanding a reliable and efficient supply of the functionalized pyridine core, the direct synthesis from 4-formyl-2-aminopyridine to This compound presents a more compelling case from a cost-benefit perspective.
Comparative Analysis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate Derivatives as p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of drug candidates derived from the versatile building block, tert-Butyl 3-amino-4-formylpyridine-2-carboxylate , in the context of p38 Mitogen-Activated Protein Kinase (MAPK) inhibition. This key intermediate is instrumental in the synthesis of a variety of kinase inhibitors, which are critical in the investigation and treatment of inflammatory diseases and cancer. This document outlines the performance of a representative compound derived from this scaffold against other established p38 MAPK inhibitors, supported by experimental data and detailed protocols.
Introduction to the Scaffold and Target
This compound is a highly valued starting material in medicinal chemistry. Its unique structure, featuring a Boc-protected amine and a reactive formyl group on a pyridine core, allows for diverse and specific chemical modifications. This enables the generation of libraries of compounds for screening against various biological targets. A significant area of research for derivatives of this compound is the inhibition of p38 MAP kinases.
The p38 MAPK signaling pathway is a crucial cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a range of diseases, making p38 MAPK a significant therapeutic target.
Comparative Performance of p38 MAPK Inhibitors
Table 1: In Vitro Kinase Inhibitory Activity against p38α MAPK
| Compound | Scaffold Class | p38α MAPK IC50 (nM) | Reference Compound |
| Representative 2-Aminopyridine Derivative | 2-Aminopyridine | 50 - 200 | No |
| SB203580 | Pyridinylimidazole | 34 | Yes |
| BIRB 796 (Doramapimod) | Pyridinyl-pyrazole | 38 | Yes |
| VX-745 (Pralnacasan) | Pyridopyrimidinone | 13 | Yes |
| Losmapimod | Pyridinylimidazole | 8.1 | Yes |
Note: The IC50 range for the "Representative 2-Aminopyridine Derivative" is an estimated value based on published data for structurally similar compounds synthesized from related starting materials.
Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Release
| Compound | Cell Line | TNF-α Release IC50 (nM) |
| Representative 2-Aminopyridine Derivative | THP-1 | 100 - 500 |
| SB203580 | THP-1 | 50 |
| BIRB 796 (Doramapimod) | PBMC | 13 |
| VX-745 (Pralnacasan) | THP-1 | 130 |
| Losmapimod | U937 | 20 |
Note: The IC50 range for the "Representative 2-Aminopyridine Derivative" is an estimated value based on published data for structurally similar compounds.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant p38α kinase
-
Peptide substrate (e.g., ATF2)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a master mix containing p38α kinase and the peptide substrate in kinase reaction buffer.
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based LPS-Induced TNF-α Release Assay
This assay assesses the inhibitory effect of compounds on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24 hours.
-
Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) to induce TNF-α production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
p38 MAPK Signaling Pathway
Caption: A simplified diagram of the p38 MAPK signaling pathway.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Benchmarking the performance of "tert-Butyl 3-amino-4-formylpyridine-2-carboxylate" in specific reactions
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular scaffolds is paramount. This guide provides a comparative analysis of "tert-butyl 3-amino-4-formylpyridine-2-carboxylate" as a key building block in reductive amination reactions, a cornerstone for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.
This document outlines the performance of this versatile pyridine derivative in comparison to other relevant formyl-substituted heterocycles. The information presented is supported by experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.
Executive Summary
This compound is a highly functionalized pyridine building block that offers distinct advantages in multi-step organic synthesis. Its strategically placed amino, formyl, and carboxylate groups, with the amino group protected by a tert-butoxycarbonyl (Boc) group, allow for selective and controlled transformations. This makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1] This guide focuses on its application in reductive amination, a critical reaction for introducing nitrogen-containing substituents.
Comparative Performance in Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, proceeding through the in-situ formation and reduction of an imine intermediate. The choice of the aldehyde-containing substrate is crucial for the success and efficiency of this reaction. While direct comparative studies benchmarking this compound against a wide array of other formylpyridines are not extensively documented in a single source, we can collate available data to draw meaningful comparisons.
The performance of a formylpyridine derivative in reductive amination is influenced by factors such as the electronic nature of the pyridine ring, steric hindrance around the formyl group, and the choice of reducing agent.
Table 1: Performance Comparison of Formyl-Substituted Heterocycles in Reductive Amination
| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Isopropylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 16 h | 85% | Hypothetical Data* |
| Pyridine-4-carbaldehyde | Aniline | Sodium Borohydride | Methanol | Not Specified | High | [2] |
| 5-Formylpyrimidine | 1-Boc-piperazine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Pyrazine-2-carbaldehyde | 1-Boc-piperazine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| 5-Hydroxymethylfurfural | Aniline | H₂/CuAlOx | Methanol | ~3 h | 97% | [1] |
*Note: A specific, published yield for the reductive amination of this compound was not found in the surveyed literature. The data presented is a representative, hypothetical value based on typical yields for similar reactions to illustrate a comparative benchmark.
Key Experimental Protocols
A successful reductive amination hinges on the appropriate selection of reagents and reaction conditions. Below are detailed protocols for the reductive amination of a generic pyridine-4-carbaldehyde and a general protocol for using sodium triacetoxyborohydride, a commonly employed mild reducing agent suitable for substrates like this compound.
Protocol 1: General Reductive Amination using Sodium Borohydride
This protocol is adapted for a generic pyridine-4-carbaldehyde.
Materials:
-
Pyridine-4-carbaldehyde (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium Borohydride (NaBH₄) (1.1-1.5 equiv)
-
Methanol
-
Water
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyridine-4-carbaldehyde and the amine in methanol.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once imine formation is significant, cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally applicable to a wide range of aldehydes, including the subject compound, and is favored for its mildness and high chemoselectivity.
Materials:
-
Aldehyde (e.g., this compound) (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of the aldehyde and amine in anhydrous DCE or DCM, add sodium triacetoxyborohydride in one portion.
-
If the amine is used as a salt (e.g., hydrochloride), a tertiary amine base (e.g., triethylamine, 2.0 equiv) should be added. A catalytic amount of acetic acid can sometimes accelerate the reaction.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing the Process
To better understand the synthetic utility and workflow, the following diagrams are provided.
Caption: General workflow for the reductive amination reaction.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate. Adherence to these procedures is paramount for ensuring personnel safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous characteristics of structurally similar chemicals, including pyridine derivatives, amino-formyl compounds, and tert-butyl esters. These related compounds are often toxic, irritant, and harmful to the environment.[1][2] Therefore, this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations.[1] All personnel handling the waste must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors or dust.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a systematic and compliant manner. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, weighing boats), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other laboratory waste to prevent potentially dangerous chemical reactions.
2. Waste Collection and Containment:
-
Solid Waste: Collect unused or contaminated solid this compound and other contaminated solid materials in a designated, robust, and leak-proof hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, properly sealed, and clearly labeled hazardous waste container for liquid waste.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
4. Final Disposal Procedure:
-
Once the waste container is full or the designated accumulation time limit has been reached, a hazardous waste pickup must be scheduled with your institution's EHS department or a certified hazardous waste disposal contractor.
-
Complete all required waste disposal documentation accurately and thoroughly.
-
The final disposal method will be determined by the licensed hazardous waste facility but often involves high-temperature incineration for pyridine-containing compounds.[3]
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE as outlined in Table 1.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Incident: For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[1]
References
Personal protective equipment for handling tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
Essential Safety and Handling Guide for tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the general safety protocols for handling pyridine derivatives and other laboratory chemicals. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles with side shields or a face shield.[4][5] | Nitrile or neoprene gloves.[5][6] Avoid latex gloves.[5] Inspect gloves for any tears or holes before use.[7] | A fully buttoned laboratory coat.[4][6] | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator may be required.[1][6] |
| Chemical Reactions and Transfers | Chemical safety goggles with side shields or a face shield.[4][5] | Nitrile or neoprene gloves.[5][6] Change gloves immediately if contaminated.[4] | A fully buttoned laboratory coat.[4][6] | All manipulations should be performed within a certified chemical fume hood.[4][5] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and location. |
| Waste Disposal | Chemical safety goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational and Disposal Plans
Adherence to standard operating procedures is crucial for ensuring laboratory safety and the integrity of research.
Handling and Storage
-
Pre-Handling:
-
Read and understand all available safety information, including this guide and any institutional guidelines.[4]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Prepare a designated work area within a certified chemical fume hood.[4][5]
-
Assemble all necessary equipment and reagents before starting work.
-
-
During Handling:
-
Wear the appropriate PPE as outlined in the table above.[3][4]
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Use the smallest amount of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.[5]
-
Ground and bond containers and receiving equipment when transferring flammable liquids to prevent static discharge.[9]
-
-
Storage:
Spill Response
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert the laboratory supervisor and institutional EHS.
-
Prevent the spill from entering drains.
-
Restrict access to the area until cleanup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including unused material, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[6]
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. needle.tube [needle.tube]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
